5-(Biotinamido)pentylamine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151096 | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115416-38-1 | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115416381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Biotinamido)pentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Purification of 5-(Biotinamido)pentylamine
Introduction
This compound, also known as N-(5-Aminopentyl)biotinamide or Biotin-Cadaverine, is a key bifunctional molecule widely utilized in biotechnology and pharmaceutical research.[1][2] It consists of a biotin (B1667282) moiety linked to a pentylamine spacer, providing a terminal primary amine for covalent conjugation to other molecules. Its primary application is as a biotin-labeled probe and a substrate for transglutaminase enzymes, which catalyze the incorporation of the molecule into proteins via isopeptide bond formation with glutamine residues.[3][4] This process allows for the specific labeling, detection, and affinity purification of target proteins.[4] The molecule has a molecular formula of C₁₅H₂₈N₄O₂S and a molecular weight of approximately 328.47 g/mol .[5]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the acylation of 1,5-diaminopentane (cadaverine) with an activated derivative of biotin, typically D-biotin-N-hydroxysuccinimide ester (NHS-Biotin). The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl group of biotin, allowing it to react readily with primary amines under mild conditions to form a stable amide bond.[6][7]
A critical aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-biotinylated product over the di-substituted byproduct. Using a significant molar excess of 1,5-diaminopentane ensures that each molecule of NHS-Biotin is more likely to react with an unreacted diamine molecule.
Synthesis Reaction Scheme
The reaction proceeds as follows:
-
Reactants: D-biotin-N-hydroxysuccinimide ester and 1,5-Diaminopentane
-
Product: this compound
-
Byproduct: N-hydroxysuccinimide (NHS)
Experimental Protocol: Synthesis
Materials:
-
D-biotin-N-hydroxysuccinimide ester (NHS-Biotin)
-
1,5-Diaminopentane (Cadaverine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6][8]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1,5-diaminopentane (10 molar equivalents) in a suitable solvent mixture such as DCM and DMF (e.g., 10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature.
-
NHS-Biotin Addition: Separately, dissolve NHS-Biotin (1 molar equivalent) in anhydrous DMF or DMSO to create a concentrated stock solution.[8]
-
Reaction: Add the NHS-Biotin solution dropwise to the stirring solution of 1,5-diaminopentane over 30 minutes.
-
Incubation: Allow the reaction to stir at room temperature for 2 to 4 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the NHS-Biotin starting material.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM. b. Dilute the remaining residue with a larger volume of DCM. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time). This removes the NHS byproduct and unreacted diamine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be carried forward for purification.
Data Presentation: Synthesis Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry | 1 eq. NHS-Biotin : 10 eq. 1,5-Diaminopentane | Minimizes di-acylation of the diamine. |
| Solvent | DCM / Anhydrous DMF (or DMSO) | Solubilizes both polar and non-polar reactants.[6] |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for the reaction to proceed efficiently. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete consumption of NHS-Biotin.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and CO₂. |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification
Purification of the crude product is essential to remove unreacted starting materials (especially excess diamine), the di-substituted byproduct, and the NHS byproduct. The primary method for achieving high purity is silica (B1680970) gel column chromatography.[10][11] Affinity chromatography can also be used for highly specific purification.[12]
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC visualization stain (e.g., Ninhydrin for amines, Potassium Permanganate)[13][14]
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% DCM) and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% methanol in DCM. Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and recovery by preventing the amine product from strongly adsorbing to the acidic silica gel.
-
Fraction Collection: Collect fractions and monitor them by TLC. The product, having a free amine, will be more polar than the di-substituted byproduct but less polar than the highly polar unreacted diamine.
-
Analysis: Use a visualization stain to identify the fractions containing the desired product. Ninhydrin stain will produce a color (typically yellow or purple) with any compound containing a primary or secondary amine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
Alternative Purification: Affinity Chromatography
Due to the high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M), affinity chromatography is a powerful purification tool.[15]
-
Binding: The crude product is passed over a column containing streptavidin- or avidin-agarose beads. The biotinylated product binds with high specificity.[16]
-
Washing: The column is washed extensively to remove all non-biotinylated impurities.
-
Elution: Elution can be challenging due to the strong interaction. It often requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5).[15] Alternatively, specialized resins with monomeric avidin allow for milder elution using a competitive biotin solution (e.g., 5 mM biotin).[15]
Data Presentation: Purification & Characterization
| Parameter | Method / Value | Purpose / Observation |
| Purification Method | Silica Gel Column Chromatography | Separates compounds based on polarity.[17] |
| Mobile Phase | DCM / MeOH gradient with NH₄OH | Elutes compounds of increasing polarity. NH₄OH improves amine recovery. |
| TLC Analysis | Silica plate, visualized with Ninhydrin/KMnO₄ | Monitors column fractions for product.[13][18] |
| Expected Yield | 60-80% (post-purification) | Typical for this type of reaction and purification. |
| Final Purity | >95% (by HPLC/NMR) | Target purity for most research applications. |
| Molecular Weight | 328.47 g/mol | Confirmed by Mass Spectrometry.[5] |
| Melting Point | 116-121 °C (for TFA salt) | Physical property indicating purity.[19] |
| Confirmation | ¹H NMR, Mass Spectrometry | Structural and identity confirmation.[20][21] |
Visualization: Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The synthesis and purification of this compound is a straightforward yet critical process for generating a high-quality chemical probe for biological research. The key to successful synthesis lies in controlling the reaction stoichiometry to maximize the yield of the desired mono-substituted product. Subsequent purification by silica gel column chromatography is a robust method for isolating the product from byproducts and unreacted starting materials. The final pure compound can be characterized by standard analytical techniques to ensure its identity and suitability for downstream applications in protein labeling and affinity-based assays.
References
- 1. Biotins & streptavidin derivatives | AnaSpec [anaspec.com]
- 2. N-(5-アミノペンチル)ビオチンアミド トリフルオロアセタート塩 - ビオチン-カダベリン [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. covachem.com [covachem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. mdpi.com [mdpi.com]
- 12. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. goldbio.com [goldbio.com]
- 17. Antibody Purification by Column Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. TLC determination of biotin in a lyophilized multivitamin preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 20. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 21. 1-Pentylamine | C5H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 5-(Biotinamido)pentylamine in Common Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Biotinamido)pentylamine, a key reagent in bioconjugation and molecular biology, functions as a biotinylating agent with a primary amine for coupling to carboxyl groups. Its utility in aqueous environments is critically dependent on its solubility and stability. This technical guide provides a comprehensive overview of the known solubility characteristics and stability considerations of this compound in various buffer systems commonly employed in research and drug development. While specific quantitative data for this compound across a range of buffers is not extensively published, this document outlines detailed experimental protocols for determining these parameters, enabling researchers to establish optimal conditions for their specific applications.
Introduction
This compound, also known as biotin (B1667282) cadaverine (B124047), is a derivative of biotin featuring a five-carbon spacer arm terminating in a primary amine. This structure allows for its covalent attachment to molecules containing activated carboxyl groups, such as proteins and peptides, through the formation of a stable amide bond. The successful implementation of this biotinylating agent is contingent upon its behavior in aqueous solutions, particularly its solubility and stability, which can be significantly influenced by the choice of buffer, pH, and temperature.
This guide summarizes the available information on the solubility and stability of this compound and provides standardized protocols for their empirical determination.
Chemical Structure and Properties
The chemical structure of this compound comprises the biotin moiety, a valeric acid linker, and a pentylamine group. The primary amine provides a nucleophilic center for conjugation reactions.
Caption: Chemical structure of this compound.
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in solution-based assays and conjugation reactions. While some suppliers describe it as water-soluble, quantitative data across a range of common laboratory buffers is sparse.
Qualitative Solubility:
-
Organic Solvents: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF)[1]. A solubility of up to 100 mg/mL in DMSO has been reported, which may require ultrasonication to achieve[2].
-
Aqueous Buffers: While often used in aqueous buffers for biological applications, its intrinsic aqueous solubility is not well-documented. For in vivo applications, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of at least 2.5 mg/mL[3]. An in vitro study utilized a 10 mM solution of this compound in HEPES buffer (pH 7.4), suggesting it is soluble at this concentration under these conditions[4].
Quantitative Solubility Data:
Specific, publicly available quantitative data on the solubility of this compound in common buffers is limited. Therefore, it is recommended that researchers determine the solubility in their specific buffer of choice experimentally. The following table can be used to record experimentally determined solubility values.
| Buffer System | pH | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) |
| PBS | 7.4 | 25 | ||
| TRIS | 7.5 | 25 | ||
| TRIS | 8.0 | 25 | ||
| HEPES | 7.0 | 25 | ||
| HEPES | 7.5 | 25 | ||
| MES | 6.0 | 25 | ||
| MES | 6.5 | 25 |
Experimental Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound in a specific buffer[5][6].
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The excess solid ensures that the solution becomes saturated.
-
Addition of Buffer: Add a known volume of the desired buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Prepare a standard curve of this compound in the same buffer. Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound[7]. The concentration of the saturated solution represents the thermodynamic solubility.
Stability of this compound
The stability of this compound is crucial for ensuring its integrity and reactivity in solution. The primary concern is the hydrolysis of the amide bond linking the biotin moiety to the pentylamine spacer.
Known Stability Information:
-
In Phosphate-Buffered Saline (PBS): A study investigating the stability of biotin-protein linkages found that the bond formed using this compound was stable in PBS.
-
pH Influence on Amide Bonds: The hydrolysis of amide bonds is known to be pH-dependent. In general, amide bonds are more susceptible to hydrolysis under strongly acidic or basic conditions. At neutral pH, the rate of hydrolysis is generally slow[8][9]. One study on peptide bond cleavage suggests that direct hydrolysis (scission) is the dominant degradation pathway at pH 10, while intramolecular aminolysis ("backbiting") is more prevalent at neutral pH[8][9].
-
Storage of Stock Solutions: It is recommended to store stock solutions of this compound at -20°C or -80°C to minimize degradation[3].
Potential Degradation Pathway:
The primary degradation pathway for this compound in aqueous buffer is expected to be the hydrolysis of the amide bond, yielding biotin and cadaverine (5-aminopentylamine).
Caption: Potential Amide Bond Hydrolysis of this compound.
Experimental Protocol for Determining Chemical Stability
This protocol outlines a general method for assessing the stability of this compound in different buffers over time using a stability-indicating HPLC method.
Caption: Workflow for Chemical Stability Assessment.
Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid is a common starting point[10][11].
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock solution to a known final concentration in the desired buffers (e.g., PBS, TRIS, HEPES, MES) at the relevant pH values.
-
Incubation: Aliquot the solutions into separate vials for each time point and incubate them at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition like 37°C or 50°C). Protect samples from light if photostability is also being assessed.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies), remove a vial from each condition.
-
Sample Quenching: If necessary, quench the degradation reaction immediately, for example, by freezing the sample at -80°C.
-
HPLC Analysis: Analyze the samples by the validated HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time, which may represent degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.
Conclusion
While this compound is a widely used biotinylating agent, comprehensive public data on its solubility and stability in common laboratory buffers is lacking. It is known to be soluble in organic solvents like DMSO and is used in various aqueous buffers, suggesting at least moderate solubility. The primary stability concern is the hydrolysis of its amide bond, which is influenced by pH and temperature. For critical applications, it is imperative that researchers experimentally determine the solubility and stability of this compound under their specific experimental conditions using the protocols outlined in this guide. This empirical approach will ensure the reliability and reproducibility of experimental results.
References
- 1. biotium.com [biotium.com]
- 2. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 11. rjptonline.org [rjptonline.org]
5-(Biotinamido)pentylamine: An In-depth Technical Guide to a Versatile Biotin-Labeled Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Biotinamido)pentylamine, also known as N-(5-Aminopentyl)biotinamide or biotinyl cadaverine, is a versatile biotin-labeled probe crucial for a wide range of applications in life sciences and drug development. This molecule consists of a biotin (B1667282) moiety linked to a pentylamine spacer arm. The terminal primary amine allows for its covalent attachment to various molecules, making it an invaluable tool for labeling and detecting proteins and other biomolecules.[1] Its most prominent application is as a substrate for transglutaminases (TGs), a family of enzymes that catalyze the post-translational modification of proteins.[2] By participating in TG-catalyzed reactions, this compound enables the specific biotinylation of glutamine residues in substrate proteins, facilitating their subsequent detection, purification, and analysis.[2]
Core Properties and Specifications
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₈N₄O₂S | [3][4] |
| Molecular Weight | 328.47 g/mol | [3][4] |
| Appearance | White to off-white powder or crystal | |
| Melting Point | 116-121 °C | [5] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
| Spacer Arm Length | ~18.9 Å | [6] |
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool in various research areas:
-
Identification of Transglutaminase Substrates: It serves as a primary tool for identifying novel protein substrates of transglutaminases in complex biological samples like cell and tissue lysates.[2][7]
-
Enzyme Activity Assays: It is utilized in non-radioactive assays to quantify transglutaminase activity, offering a safer and more convenient alternative to traditional methods.[8][9]
-
Protein-Protein Interaction Studies: By biotinylating target proteins, it facilitates the isolation and identification of interacting partners through techniques like affinity purification and mass spectrometry.
-
Drug Discovery: It can be used to screen for inhibitors of transglutaminase activity, which is implicated in various diseases, including neurodegenerative disorders and certain cancers.
-
Cellular Imaging: When conjugated with a fluorescent streptavidin, it allows for the visualization of transglutaminase activity and the localization of its substrates within cells.[4]
Experimental Protocols
Labeling of Transglutaminase Substrates in Cell Lysates
This protocol describes the in vitro labeling of proteins in a cell lysate using this compound and endogenous or purified transglutaminase.
Materials:
-
Cell lysate
-
This compound
-
Transglutaminase (e.g., guinea pig liver TG2)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)
-
Stop Solution (2x SDS-PAGE sample buffer)
-
DMSO
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 50 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following:
-
Cell lysate (e.g., 50 µg of total protein)
-
Reaction Buffer to a final volume of 45 µL.
-
(Optional) Purified transglutaminase (e.g., 0.5 µg).
-
-
Initiate the reaction: Add 5 µL of the 50 mM this compound stock solution to the reaction mixture for a final concentration of 5 mM.
-
Incubate: Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction: Add an equal volume of 2x SDS-PAGE sample buffer to the reaction mixture and boil at 95-100°C for 5-10 minutes.
-
Analyze the results: The biotinylated proteins can now be analyzed by Western blotting.
Western Blot Detection of Biotinylated Proteins
This protocol outlines the detection of proteins labeled with this compound using a streptavidin-horseradish peroxidase (HRP) conjugate.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
Transfer apparatus and membranes (nitrocellulose or PVDF)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Transfer: Separate the biotinylated protein samples from the labeling reaction on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane according to standard protocols.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[10][11]
-
Washing: Wash the membrane three times for 5 minutes each with Wash Buffer.[10][11]
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.[11]
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample (from the labeling reaction)
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer with 2 mM biotin, or 0.1 M glycine (B1666218), pH 2.8)
-
Magnetic rack
Procedure:
-
Prepare the beads: Resuspend the streptavidin magnetic beads and wash them twice with Binding/Wash Buffer.[13]
-
Bind the biotinylated proteins: Add the biotinylated protein sample to the washed beads and incubate for 30-60 minutes at room temperature with gentle rotation.[14]
-
Wash the beads: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[13][14]
-
Elute the proteins: Resuspend the beads in Elution Buffer and incubate at 95-100°C for 5-10 minutes (for SDS-PAGE sample buffer elution) or for 5-10 minutes at room temperature (for glycine elution).
-
Collect the eluate: Place the tube on the magnetic rack and carefully collect the supernatant containing the purified biotinylated proteins.
In Situ Fluorescence Microscopy of Transglutaminase Activity
This protocol allows for the visualization of transglutaminase activity within cultured cells.
Materials:
-
Cultured cells on coverslips
-
Culture medium
-
This compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Solution (e.g., 1% BSA in PBS)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 594)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Labeling: Add this compound to the cell culture medium to a final concentration of 4 mM and incubate the cells for 3 hours.[4]
-
Fixation: Wash the cells with PBS and then fix with Fixation Solution for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with Permeabilization Solution for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with Blocking Solution for 30 minutes.
-
Streptavidin Staining: Incubate the cells with fluorescently labeled streptavidin diluted in Blocking Solution for 1 hour at room temperature in the dark.[4]
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Quantitative Data
| Parameter | Value | References |
| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | [15][16][17] |
| Optimal pH for Transglutaminase 2 Activity | 8.0 - 8.5 | [18] |
| Optimal Ca²⁺ Concentration for Transglutaminase 2 Activity | ~5 mM | [19] |
Visualizations
Caption: Transglutaminase catalyzes the incorporation of this compound into a substrate protein.
Caption: Workflow for identifying transglutaminase substrates using this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
- 3. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological, pathological, and structural implications of non-enzymatic protein–protein interactions of the multifunctional human transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins [iba-lifesciences.com]
- 7. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A nonradioactive dot blot assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novopro.cn [novopro.cn]
- 11. fortislife.com [fortislife.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads for Pull-down Experiments (NEB #S1420) | NEB [neb.cn]
- 14. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-(Biotinamido)pentylamine: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Biotinamido)pentylamine, a versatile biotinylation reagent. It details its physicochemical properties, spacer arm length, and key applications in life sciences research, including protein labeling and its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its practical implementation in the laboratory.
Core Properties of this compound
This compound is a biotin (B1667282) derivative that features a primary amine at the terminus of a five-carbon spacer arm. This primary amine allows for its covalent conjugation to various molecules, most commonly to carboxyl groups on proteins and other biomolecules. The spacer arm is crucial for mitigating steric hindrance, allowing the biotin moiety to be accessible for binding to avidin (B1170675) or streptavidin.
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Spacer Arm Length | 18.9 Å | [1] |
| Molecular Weight | 328.47 g/mol | [2][3][4] |
| Molecular Formula | C₁₅H₂₈N₄O₂S | [2][3] |
| Topological Polar Surface Area (TPSA) | 96.25 Ų | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 10 | [2] |
| LogP | 0.9574 | [2] |
Key Applications and Experimental Protocols
This compound is a valuable tool in a range of biochemical and cell biology applications. Its primary uses are in protein labeling for detection and purification, and as a substrate for transglutaminases. More recently, its structure has been incorporated as a linker in the design of PROTACs for targeted protein degradation.
EDC-Mediated Labeling of Proteins
The terminal primary amine of this compound can be covalently linked to carboxyl groups (present on aspartate, glutamate (B1630785) residues, and the C-terminus of proteins) using the zero-length crosslinker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
EDC Coupling Reaction
Detailed Protocol for EDC-Mediated Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein using this compound and EDC. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 10-50 mM stock solution of this compound in DMSO or water.
-
Immediately before use, prepare a 100 mM stock solution of EDC in water or Reaction Buffer.
-
(Optional) Prepare a 100 mM stock solution of NHS or Sulfo-NHS in water or Reaction Buffer.
-
-
Reaction Mixture:
-
Add the this compound stock solution to the protein solution to achieve a 20- to 50-fold molar excess over the protein.
-
(Optional) Add the NHS or Sulfo-NHS stock solution to the reaction mixture to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.
-
Add the EDC stock solution to a final concentration of 10-20 mM.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Transglutaminase Activity Assay
This compound serves as an amine donor substrate for transglutaminases (TGs).[4] In the presence of active TGs, the biotinylated pentylamine is incorporated into glutamine residues of a protein substrate. This biotin incorporation can be detected and quantified using streptavidin-based methods.
Workflow for Transglutaminase Activity Assay
Detailed Protocol for Transglutaminase Activity Assay
This protocol describes a method to measure TG activity in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
This compound
-
TG Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Calcium Chloride (CaCl₂) solution: 1 M
-
(Optional) TG inhibitor (e.g., cystamine) for negative control
-
2x SDS-PAGE Sample Buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µg of protein lysate with TG Reaction Buffer.
-
Add this compound to a final concentration of 1-4 mM.[5]
-
Add CaCl₂ to a final concentration of 5 mM to initiate the reaction. For a negative control, add an equal volume of water or a TG inhibitor.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at 37°C.[5]
-
Stopping the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE Sample Buffer and boiling for 5-10 minutes.
-
Detection of Biotinylation:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate. The signal intensity corresponds to the level of TG activity.
-
Affinity Purification of Biotinylated Proteins
Once a protein is labeled with this compound, it can be efficiently purified from a complex mixture using affinity chromatography with immobilized avidin or streptavidin.
Conclusion
This compound is a fundamental tool for researchers in molecular biology, biochemistry, and drug discovery. Its defined spacer arm length and reactive primary amine make it ideal for a variety of applications, from routine protein labeling and purification to its use as a substrate in enzymatic assays and as a component in the rational design of novel therapeutics like PROTACs. The protocols and workflows provided in this guide offer a starting point for the successful application of this versatile reagent in your research endeavors.
References
An In-depth Technical Guide to the Reactivity of 5-(Biotinamido)pentylamine with Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles, reaction conditions, and practical applications for the covalent conjugation of 5-(Biotinamido)pentylamine to carboxyl groups. This process, a cornerstone of bioconjugation, is essential for the biotinylation of proteins, antibodies, and other macromolecules, enabling their detection, purification, and analysis in a wide array of research and drug development contexts.
Introduction: The Principle of Amide Bond Formation
The core of the reaction between this compound and a carboxyl group is the formation of a stable amide bond. This compound, also known as Biotin-X-cadaverine, possesses a terminal primary amine (-NH₂) that acts as a nucleophile.[1] Carboxyl groups (-COOH), such as those found on the side chains of aspartic acid and glutamic acid residues in proteins, or at the C-terminus of a polypeptide chain, serve as the electrophilic target.[2]
Direct reaction between a primary amine and a carboxylic acid to form an amide bond is typically unfavorable under physiological conditions. Therefore, the reaction requires the use of a "zero-length" crosslinker, most commonly a carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2][3] EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of this compound.[3]
The Role of EDC and NHS in Catalyzing the Reaction
The efficiency of the EDC-mediated coupling is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1] The process can be visualized as a two-step reaction:
-
Activation Step: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Coupling Step: This intermediate can then react in one of two ways:
-
Directly with the primary amine of this compound to form the desired amide bond.
-
With NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous environments than the O-acylisourea intermediate, thus increasing the overall yield of the final conjugate. This NHS ester then efficiently reacts with the amine to form the stable amide bond.[4]
-
The use of Sulfo-NHS is particularly advantageous for reactions involving biological molecules in aqueous buffers, as it increases the stability of the activated intermediate and improves reaction efficiency.[1]
Experimental Considerations and Quantitative Data
The efficiency of the biotinylation reaction is influenced by several factors, including pH, reactant concentrations, and molar ratios. While optimal conditions can vary depending on the specific molecule being labeled, the following table summarizes key parameters derived from various experimental applications.
| Parameter | Recommended Value/Range | Rationale & Notes |
| pH (Activation Step) | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment. MES buffer is commonly used.[2][3] |
| pH (Coupling Step) | 7.2 - 8.5 | The reaction of the activated NHS-ester with the primary amine is favored at a neutral to slightly alkaline pH, where the amine is deprotonated and thus more nucleophilic.[4] |
| EDC Concentration | 5 mM - 70 mM | The optimal concentration can vary significantly. For antibody immobilization on a surface, 5 mM EDC was found to be optimal[5]. For cell surface biotinylation, concentrations as high as 70 mM have been used.[1] |
| Sulfo-NHS Concentration | 2x the molar concentration of EDC | A 1:2 molar ratio of EDC to Sulfo-NHS is often recommended to maximize the formation of the more stable amine-reactive intermediate.[1] |
| Molar Excess of Biotin (B1667282) Reagent | 10 to 50-fold molar excess over the protein | A significant molar excess of this compound is used to outcompete any side reactions, such as protein-protein crosslinking, especially if the protein also contains accessible primary amines.[3] |
| Reaction Time | 15 min (Activation), 2 hours to overnight (Coupling) | The activation step is typically rapid. The coupling step is allowed to proceed for a longer duration to ensure complete reaction.[3][6] |
| Quenching | Hydroxylamine, Tris, or Glycine | After the coupling reaction, a quenching buffer containing a primary amine is often added to react with and deactivate any remaining NHS-esters.[1][6] |
Detailed Experimental Protocol: Biotinylation of a Carboxyl-Containing Protein
This protocol provides a general framework for the biotinylation of a protein using this compound and EDC/Sulfo-NHS. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free, carboxyl-free buffer like MES or PBS).
-
This compound.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting column for buffer exchange and removal of excess reagents.
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water.
-
Prepare a 10 mM solution of this compound in the Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC solution to the protein solution to achieve a final concentration of approximately 5 mM.
-
Add the Sulfo-NHS solution to the protein solution to achieve a final concentration of approximately 10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
Immediately after the activation step, remove the excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer using a desalting column.
-
Add the 10 mM this compound solution to the activated protein solution. A 20 to 50-fold molar excess of the biotin reagent over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, non-reacted this compound and reaction byproducts by passing the solution through a desalting column, using PBS as the exchange buffer.
-
-
Storage: Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
Visualizing the Workflow and Reaction Mechanism
The following diagrams illustrate the logical flow of a typical biotinylation experiment and the underlying chemical mechanism.
References
- 1. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
The Role of 5-(Biotinamido)pentylamine in Elucidating Post-Translational Modifications: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical events that dramatically expand the functional diversity of the proteome, influencing protein activity, localization, and interaction with other molecules. Among the enzymes orchestrating these modifications, transglutaminases (TGs) play a pivotal role by catalyzing the formation of isopeptide bonds between glutamine and lysine (B10760008) residues, or by incorporating primary amines into proteins. Understanding the substrates and regulatory networks of TGs is crucial for deciphering their involvement in a multitude of physiological and pathological processes, including cancer and neurodegenerative diseases. 5-(Biotinamido)pentylamine has emerged as a powerful chemical probe for the study of PTMs mediated by transglutaminases. This biotin-labeled primary amine serves as an amine donor substrate, allowing for the covalent tagging of proteins at reactive glutamine residues. This in-depth technical guide explores the core principles, experimental methodologies, and applications of this compound in the investigation of PTMs.
Core Principles: The Chemistry of Transglutaminase-Mediated Biotinylation
Transglutaminases catalyze a calcium-dependent acyl-transfer reaction.[1][2] The reaction mechanism involves the formation of a thioester intermediate between a cysteine residue in the enzyme's active site and the γ-carboxamide group of a protein-bound glutamine residue, with the release of ammonia.[1] This acyl-enzyme intermediate can then react with a primary amine, such as the ε-amino group of a lysine residue in another protein or a small molecule amine donor like this compound.[1][2]
The incorporation of this compound results in the stable biotinylation of the target protein at the site of the reactive glutamine. The high affinity of biotin (B1667282) for streptavidin provides a robust handle for the subsequent enrichment and identification of these modified proteins.
Data Presentation: Quantitative Insights into Transglutaminase Activity
While specific kinetic parameters for this compound with all transglutaminase isozymes are not extensively documented in a single repository, the available literature provides valuable quantitative data for experimental design and interpretation.
| Parameter | Value/Range | Cell/System | Reference |
| Concentration for Labeling | 1 mM - 10 mM | In vitro (cell lysates, purified proteins) | [3] |
| Incubation Time | 30 min - 3 hours | In vitro and in situ | [3] |
| Calcium Concentration | 5 mM | In vitro | |
| Inhibitor (Cystamine) | 10 mM | In vitro (control) |
Note: Optimal conditions may vary depending on the specific transglutaminase isozyme, substrate protein, and experimental system. It is recommended to perform titration experiments to determine the optimal concentration and incubation time for your specific application.
Experimental Protocols
Labeling of Transglutaminase Substrates in Cell Lysates
This protocol describes the general procedure for labeling endogenous transglutaminase substrates in cell or tissue extracts using this compound.
Materials:
-
Cell or tissue lysate
-
This compound (stock solution in DMSO or aqueous buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
CaCl₂ (stock solution)
-
EDTA (stock solution, for negative control)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the cell or tissue lysate according to your standard protocol. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein) with the reaction buffer.
-
Add this compound to the desired final concentration (e.g., 5 mM).
-
Initiate the reaction by adding CaCl₂ to a final concentration of 5 mM. For a negative control, add EDTA to a final concentration of 10 mM instead of CaCl₂.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the sample for 5-10 minutes.
-
Analyze the biotinylated proteins by SDS-PAGE followed by Western blotting with streptavidin-HRP.
Affinity Purification of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-agarose beads for subsequent analysis by mass spectrometry.
Materials:
-
Biotinylated protein sample (from Protocol 1)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the streptavidin-agarose beads by washing them three times with wash buffer.
-
Incubate the biotinylated protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer (at least 5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. For mass spectrometry analysis, elution with a buffer compatible with downstream processing is preferred. Alternatively, proteins can be eluted by boiling in SDS-PAGE loading buffer for subsequent in-gel digestion.
-
If using an acidic elution buffer, neutralize the eluate immediately with the neutralization buffer.
-
The enriched proteins are now ready for downstream analysis, such as mass spectrometry.
Sample Preparation for Mass Spectrometry Analysis
This protocol provides a general workflow for preparing enriched biotinylated proteins for identification by mass spectrometry.
Materials:
-
Enriched biotinylated protein sample (from Protocol 2)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
In-solution digestion:
-
Denature the eluted proteins by heating or with a denaturing agent compatible with mass spectrometry (e.g., urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
In-gel digestion (if proteins were eluted in SDS-PAGE loading buffer):
-
Run the sample on an SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band(s) of interest.
-
Destain the gel pieces.
-
Reduce and alkylate the proteins within the gel pieces using DTT and IAA.
-
Digest the proteins with trypsin overnight.
-
Extract the peptides from the gel pieces.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a mass spectrometry-compatible solvent.
-
Analyze the peptides by LC-MS/MS.
-
Identify the biotinylated peptides and their corresponding proteins using appropriate database search algorithms, specifying the mass shift corresponding to the this compound modification on glutamine residues.
-
Mandatory Visualizations
Caption: Mechanism of transglutaminase-catalyzed protein biotinylation.
Caption: Experimental workflow for identifying transglutaminase substrates.
Caption: Role of Transglutaminase 2 in cancer signaling pathways.
Conclusion
This compound is an invaluable tool for researchers studying post-translational modifications mediated by transglutaminases. Its ability to act as a specific amine donor substrate allows for the robust and reliable biotinylation of target proteins, facilitating their enrichment and identification. The methodologies outlined in this guide provide a framework for the successful application of this chemical probe in diverse research contexts. By combining these experimental approaches with advanced mass spectrometry and data analysis, scientists can continue to unravel the complex roles of transglutaminases in health and disease, paving the way for the development of novel therapeutic strategies.
References
Unveiling the Amine Acceptor Landscape: A Technical Guide to Substrate Discovery Using 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the application of 5-(Biotinamido)pentylamine (BAP) as a versatile tool for the discovery and identification of novel amine acceptor protein substrates, particularly for transglutaminase (TG) enzymes. Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines.[1][2] The dysregulation of transglutaminase activity has been implicated in a variety of diseases, making the identification of their substrates a critical area of research for therapeutic development.[2]
This compound serves as a biotin-labeled primary amine substrate that can be incorporated into proteins by transglutaminases.[3][4] This biotin (B1667282) tag allows for the subsequent enrichment of these modified proteins using streptavidin-based affinity purification, followed by identification and quantification using mass spectrometry.[5] This guide provides a comprehensive overview of the experimental workflow, from cell lysate preparation to data analysis, including detailed protocols and troubleshooting advice.
Core Principles and Experimental Workflow
The fundamental principle of this method lies in the enzymatic incorporation of BAP into amine acceptor proteins. The biotin moiety of BAP acts as a powerful affinity tag, enabling the selective isolation of substrate proteins from complex biological mixtures. The overall workflow can be summarized in four key stages:
-
Labeling: Incubation of a protein sample (e.g., cell or tissue lysate) with BAP in the presence of an active transglutaminase.
-
Enrichment: Capture of biotinylated proteins using streptavidin-conjugated beads.
-
On-Bead Digestion: Proteolytic digestion of the captured proteins directly on the beads to release peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis and Data Interpretation: Separation, identification, and quantification of the peptides to identify the protein substrates.
References
Methodological & Application
Application Note: Protocol for Protein Biotinylation using 5-(Biotinamido)pentylamine and EDC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein biotinylation is a widely used technique for labeling proteins with biotin (B1667282), a small molecule with a high affinity for streptavidin and avidin. This strong and specific interaction allows for the detection, purification, and immobilization of biotinylated proteins in various applications, including immunoassays, affinity chromatography, and protein-protein interaction studies. This application note provides a detailed protocol for the biotinylation of proteins through their carboxyl groups (C-terminus, aspartic acid, and glutamic acid residues) using 5-(Biotinamido)pentylamine and the water-soluble carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
EDC activates carboxyl groups to form a reactive O-acylisourea intermediate.[1] This intermediate can then react with a primary amine, such as the one present on this compound, to form a stable amide bond, thereby covalently attaching the biotin moiety to the protein.[2] To enhance the efficiency of the reaction and the stability of the active intermediate, N-hydroxysulfosuccinimide (Sulfo-NHS) can be included in the reaction mixture.[3][4] EDC first reacts with the carboxyl group, and then Sulfo-NHS is added to create a more stable Sulfo-NHS ester, which is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with primary amines at physiological pH.[3]
This method is particularly useful when modification of primary amines on the protein (e.g., lysine (B10760008) residues) is undesirable as it may affect the protein's biological activity.[5]
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, but recommended)
-
Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0. (Note: Avoid buffers containing primary amines like Tris or carboxylates like acetate[2][6])
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or dialysis cassettes for purification[7]
-
Anhydrous Dimethylsulfoxide (DMSO)
Protocol for Protein Biotinylation
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Protein Preparation: a. Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.[8] b. If the protein solution contains any amine or carboxylate-containing buffers, exchange the buffer to the Activation/Reaction Buffer using a desalting column or dialysis.[2]
2. Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Immediately before use, prepare a 100 mM stock solution of EDC in ultrapure water.[4] c. (Optional) Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in ultrapure water.
3. Biotinylation Reaction: a. To the protein solution, add the this compound stock solution to achieve the desired molar excess (see Table 1 for recommendations). Mix gently by pipetting. b. (Optional) Add the Sulfo-NHS stock solution to the reaction mixture to a final concentration of 5 mM.[9] Incubate for 15 minutes at room temperature. c. Add the freshly prepared EDC stock solution to the reaction mixture to achieve the desired molar excess (see Table 1). Mix gently and immediately. d. Incubate the reaction for 2 hours at room temperature.[5]
4. Quenching the Reaction: a. To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris. b. Incubate for 15 minutes at room temperature.
5. Purification of Biotinylated Protein: a. Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against the Purification Buffer.[5][7] b. Collect the fractions containing the biotinylated protein. The purified protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Data Presentation
Table 1: Recommended Molar Ratios for Protein Biotinylation
| Component | Recommended Molar Excess (over Protein) | Purpose |
| This compound | 20-50 fold | To ensure efficient labeling of carboxyl groups and to compete with potential protein-protein crosslinking.[10] A large excess helps to drive the reaction towards biotinylation rather than polymerization. |
| EDC | 10-20 fold | To activate a sufficient number of carboxyl groups for biotinylation. The optimal concentration may need to be determined empirically. If protein precipitation occurs, the amount of EDC should be reduced.[6] |
| Sulfo-NHS (optional) | 2-5 fold (relative to EDC) | To increase the efficiency of the coupling reaction by forming a more stable amine-reactive intermediate.[3][11] The molar ratio of EDC to Sulfo-NHS is often recommended to be 1:2.[11] For this protocol, a final concentration of 2 mM EDC and 5 mM Sulfo-NHS is a good starting point.[9] |
Mandatory Visualization
References
- 1. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. biotium.com [biotium.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Transglutaminase Substrates Using 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins.[1][2][3] This modification occurs through the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue, or by incorporating primary amines into proteins at glutamine residues.[2] Dysregulation of transglutaminase activity has been implicated in a variety of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer.[2][4]
5-(Biotinamido)pentylamine is a biotinylated primary amine that serves as a substrate for transglutaminases, allowing for the covalent labeling of their protein substrates.[1][3] This non-radioactive method provides a versatile and sensitive tool for detecting and quantifying transglutaminase activity in various biological samples, including purified enzyme preparations, cell lysates, tissue homogenates, and even intact cells.[4] The biotin (B1667282) tag enables subsequent detection and analysis using avidin (B1170675) or streptavidin-based techniques, such as western blotting, dot-blotting, ELISA, and fluorescence microscopy.
Principle of the Assay
The fundamental principle of this application lies in the enzymatic activity of transglutaminases. In the presence of Ca²⁺, transglutaminase catalyzes the formation of a covalent bond between the γ-carboxamide group of a glutamine residue on a substrate protein and the primary amine of this compound. This results in the stable incorporation of the biotin label onto the transglutaminase substrate proteins. The biotinylated proteins can then be detected and quantified using streptavidin conjugates (e.g., streptavidin-HRP, streptavidin-alkaline phosphatase, or fluorescently labeled streptavidin).
Caption: Biochemical pathway of transglutaminase substrate labeling.
Applications
-
Measuring Transglutaminase Activity: Quantify enzyme activity in purified preparations, cell and tissue extracts.[4]
-
Identifying Transglutaminase Substrates: Isolate and identify novel protein substrates for transglutaminases.[1][3]
-
Screening for Transglutaminase Inhibitors: Evaluate the efficacy of potential drug candidates that inhibit transglutaminase activity.[4][5]
-
In Situ Localization of Activity: Visualize the sites of transglutaminase activity within cells and tissues.[6]
-
Studying Disease Pathogenesis: Investigate the role of transglutaminase activity in various disease models.[4]
Quantitative Data Summary
The following table summarizes typical experimental conditions for labeling transglutaminase substrates with this compound across different sample types.
| Parameter | In Vitro (Purified Enzyme/Lysates) | In Situ (Intact Cells) |
| This compound Concentration | 0.5 mM - 10 mM[4][7] | 4 mM[6][8] |
| Protein Concentration | 50 µg[5] | N/A |
| Calcium Chloride (CaCl₂) Concentration | 5 mM[5][8] | N/A (relies on intracellular Ca²⁺ or ionophores)[4] |
| Incubation Temperature | 37°C[4][5][7][8] | 37°C |
| Incubation Time | 30 - 60 minutes[5][7] | 3 hours[6][8] |
| Inhibitors (Negative Controls) | Cystamine (B1669676) (2 mM), EDTA (10 mM)[5][8] | Cystamine[6][8] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Transglutaminase Substrates in Cell or Tissue Lysates
This protocol is suitable for measuring total transglutaminase activity in a biological sample.
Materials:
-
Cell or tissue lysate
-
This compound
-
Transglutaminase buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl)[5]
-
Calcium Chloride (CaCl₂) solution (e.g., 1 M)
-
Reaction stop solution (e.g., 2x SDS-PAGE sample buffer with β-mercaptoethanol)
-
Optional: Transglutaminase inhibitor (e.g., cystamine, EDTA) for negative control
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine 50 µg of protein lysate with transglutaminase buffer.
-
Add Labeling Reagent: Add this compound to a final concentration of 4 mM.[5]
-
Initiate Reaction: Add CaCl₂ to a final concentration of 5 mM to start the reaction.[5] For a negative control, add a transglutaminase inhibitor (e.g., 2 mM cystamine) before adding CaCl₂.[5]
-
Incubate: Incubate the reaction mixture for 60 minutes at 37°C.[5]
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 10 minutes.[5]
-
Analyze by Western Blot:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP or streptavidin-alkaline phosphatase conjugate.
-
Wash the membrane and detect the biotinylated proteins using an appropriate chemiluminescent or colorimetric substrate.
-
Caption: Workflow for in vitro labeling of TG substrates.
Protocol 2: In Situ Labeling of Transglutaminase Substrates in Cultured Cells
This protocol allows for the detection of transglutaminase activity within intact cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound
-
Optional: Transglutaminase inhibitor (e.g., cystamine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Streptavidin-fluorophore conjugate for microscopy or streptavidin-HRP for western blot
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing 4 mM this compound.[6][8] For a negative control, pre-incubate cells with a transglutaminase inhibitor like cystamine before adding the labeling medium.[6][8]
-
Incubate: Incubate the cells for 3 hours at 37°C in a CO₂ incubator.[6][8]
-
Wash: Wash the cells three times with ice-cold PBS to remove unincorporated this compound.
-
Analysis:
-
For Western Blot: Lyse the cells, and follow steps 6-7 of Protocol 1.
-
For Fluorescence Microscopy: Fix and permeabilize the cells. Incubate with a streptavidin-fluorophore conjugate. Wash and mount for imaging.
-
References
- 1. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Protein Labeling with 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Biotinamido)pentylamine is a cell-permeable, amine-containing biotinylation reagent that serves as an excellent substrate for transglutaminases (TGs).[1][2] TGs are a family of enzymes that catalyze the post-translational modification of proteins by forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine (B10760008) residue or other primary amines. In the presence of calcium, endogenous TGs can incorporate this compound into their substrate proteins, effectively tagging them with biotin (B1667282).[1] This in situ labeling approach allows for the specific identification and subsequent isolation of TG-substrate proteins directly within a cellular context. The biotin tag provides a high-affinity handle for downstream applications such as affinity purification and detection.
These application notes provide a comprehensive guide for the in situ labeling of proteins in cultured cells using this compound, followed by the enrichment and detection of the biotinylated proteins.
Mechanism of Labeling
The core of this technique is the calcium-dependent enzymatic reaction catalyzed by transglutaminases. The enzyme facilitates the formation of a covalent bond between a specific glutamine residue on a target protein and the primary amine of this compound. This results in the stable incorporation of the biotin moiety into the protein.
Figure 1. Transglutaminase-mediated protein labeling.
Quantitative Data Summary
The following table summarizes typical experimental parameters and findings from studies utilizing this compound for protein labeling.
| Parameter | Value | Cell/Tissue Type | Reference |
| Concentration for In Situ Labeling | 4 mM | Eph4 cells | [3] |
| 1 mM | MCF-7 human breast cancer cell lysate | [1] | |
| 5 mM | Mouse, rat, and guinea pig liver extracts | [1] | |
| Incubation Time | 3 hours | Eph4 cells | [3] |
| 30 minutes | MCF-7 human breast cancer cell lysate | [1] | |
| 1 hour | Mouse, rat, and guinea pig liver extracts | [1] | |
| Identified Labeled Proteins (Examples) | Glyceraldehyde-3-phosphate dehydrogenase (38 kDa), Glutathione S-transferase (28 kDa) | Liver extracts | [1] |
| Arginase-I (40 kDa), Fructose-1,6-bisphosphatase (42 kDa) | Rat liver extract |
Experimental Protocols
Protocol 1: In Situ Protein Labeling in Cultured Cells
This protocol describes the labeling of proteins with this compound in live, cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or cell line of interest)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO or water)
-
Calcium ionophore (e.g., A23187 or ionomycin), optional
-
Cell scraper
-
Ice-cold PBS
Procedure:
-
Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency (typically 70-90%).
-
Preparation of Labeling Medium: Prepare fresh labeling medium by adding this compound to the complete culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each cell line and experimental setup.
-
(Optional) Calcium Ionophore Treatment: To enhance the activity of intracellular transglutaminases, which are calcium-dependent, you can pre-treat the cells with a calcium ionophore. Add the ionophore (e.g., 1-5 µM A23187) to the culture medium for 15-30 minutes prior to adding the biotin probe.
-
In Situ Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30 minutes to 3 hours. The optimal incubation time may vary depending on the cell type and the specific transglutaminase activity.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with ice-cold PBS to remove excess this compound.
-
Cell Lysis: Proceed immediately to cell lysis and protein extraction as described in Protocol 2.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the lysis of labeled cells and extraction of total protein.
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Lysis: Add ice-cold lysis buffer containing protease inhibitors to the washed cell monolayer.
-
Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate can be used immediately for affinity purification or stored at -80°C.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Clarified protein lysate from Protocol 2
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of 2-10 mM biotin in wash buffer for non-denaturing elution)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Bead Equilibration: Wash the streptavidin beads three times with wash buffer.
-
Binding: Add the clarified protein lysate to the equilibrated beads and incubate for 1-2 hours at 4°C on a rotating shaker.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the beads extensively (at least three times) with wash buffer to remove non-specifically bound proteins.
-
Elution:
-
Denaturing Elution: Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The eluted proteins are now ready for SDS-PAGE and Western blot analysis.
-
Non-denaturing Elution: Incubate the beads with elution buffer containing free biotin for 30-60 minutes at room temperature to competitively elute the biotinylated proteins.
-
Protocol 4: Western Blot Analysis of Labeled Proteins
This protocol outlines the detection of biotinylated proteins by Western blotting using a streptavidin-HRP conjugate.
Materials:
-
Eluted biotinylated proteins from Protocol 3
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the eluted proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the biotinylated proteins using an appropriate imaging system.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for in situ protein labeling and analysis.
Figure 2. Experimental workflow.
References
Application of 5-(Biotinamido)pentylamine in Pull-Down Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Biotinamido)pentylamine is a versatile biochemical tool extensively utilized in proteomics and molecular biology to investigate protein-protein interactions and identify enzyme substrates. This amine-reactive biotinylation reagent contains a primary amine group, allowing it to be enzymatically incorporated into target proteins or chemically cross-linked to them. A key application of this compound is in pull-down assays, a powerful in vitro technique for isolating a specific protein (the "bait") and its binding partners (the "prey") from a complex mixture such as a cell lysate.[1][2][3]
The fundamental principle of a pull-down assay involving this compound lies in the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin).[4] Proteins of interest are first biotinylated using this compound. These biotin-labeled proteins are then used as bait to capture their interacting partners from a cell or tissue lysate. The entire protein complex is subsequently "pulled down" from the solution using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry or Western blotting.[5]
One of the primary uses of this compound is as an amine donor substrate for transglutaminases (TGs).[6][7] TGs are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein and the primary amine of various substrates, including this compound.[6] This enzymatic reaction results in the specific biotinylation of proteins that are substrates of TGs, enabling their identification and the study of their roles in various cellular processes.
Key Advantages
-
High Specificity: The enzymatic incorporation by transglutaminases ensures targeted biotinylation of substrate proteins.
-
Strong Interaction: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring efficient capture of biotinylated proteins.
-
Versatility: Can be used to identify substrates of transglutaminases, as well as to study protein-protein interactions by biotinylating a purified bait protein.
-
Membrane Permeable: The uncharged, simple alkyl-chain spacer arm of this compound makes it membrane-permeable, allowing for intracellular labeling.
Applications
-
Identification of novel substrates for transglutaminases.[6]
-
Validation of predicted protein-protein interactions.[8]
-
Discovery of novel protein interaction partners.[9]
-
Elucidation of cellular signaling pathways.[1]
-
Drug target identification and validation.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflows and the principle of enzymatic labeling using this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data from pull-down assays utilizing this compound to identify transglutaminase substrates in rat liver extract.[6]
| Identified Protein | Molecular Mass (kDa) | Method of Identification |
| Arginase-I | 40 | Partial Amino Acid Sequencing, Immunoblotting |
| Fructose-1,6-bisphosphatase | 42 | Partial Amino Acid Sequencing, Immunoblotting |
| Betaine-homocysteine S-methyltransferase | 45 | Partial Amino Acid Sequencing, Immunoblotting |
Experimental Protocols
Protocol 1: Identification of Transglutaminase Substrates from Cell Lysates
This protocol describes the labeling of endogenous transglutaminase substrates in a cell lysate with this compound, followed by their capture and analysis.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound solution (100 mM stock in DMSO)
-
CaCl₂ solution (1 M stock)
-
EDTA solution (0.5 M stock, for negative control)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5, if using acidic elution)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate volume of Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate). Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
In Vitro Biotinylation Reaction:
-
In a microcentrifuge tube, combine the following:
-
Protein lysate (e.g., 1 mg total protein)
-
This compound to a final concentration of 0.5-8 mM.[10]
-
CaCl₂ to a final concentration of 5 mM.
-
-
For a negative control, prepare a parallel reaction with EDTA (10 mM final concentration) instead of CaCl₂ to inhibit transglutaminase activity.[10]
-
Incubate the reactions at 37°C for 1-3 hours.[10]
-
-
Capture of Biotinylated Proteins:
-
Equilibrate the streptavidin-agarose beads by washing them three times with Wash Buffer.
-
Add the equilibrated beads to the biotinylation reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For Mass Spectrometry: Elute the bound proteins by adding 100 µL of Elution Buffer (0.1 M glycine, pH 2.8) and incubating for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using an antibody against a protein of interest.
-
For identification of unknown proteins, proceed with in-gel tryptic digestion and mass spectrometry analysis.[5]
-
Protocol 2: Pull-Down Assay with a Purified Biotinylated Bait Protein
This protocol is for confirming a suspected protein-protein interaction using a purified "bait" protein that has been biotinylated with this compound.
Materials:
-
Purified "bait" protein
-
This compound
-
Cross-linking agent (e.g., EDC, if the bait protein has carboxyl groups for labeling)[11]
-
Cell lysate containing the putative "prey" protein
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution Buffer (as in Protocol 1)
Procedure:
-
Biotinylation of the Bait Protein:
-
Biotinylate the purified bait protein using this compound. If the protein is a transglutaminase substrate, follow the enzymatic labeling in Protocol 1. If not, use a chemical cross-linker like EDC to conjugate the amine group of this compound to carboxyl groups on the bait protein.[11]
-
Remove excess, unreacted this compound by dialysis or using a desalting column.
-
-
Immobilization of the Bait Protein:
-
Equilibrate streptavidin-agarose beads with Binding/Wash Buffer.
-
Incubate the biotinylated bait protein with the equilibrated beads for 1-2 hours at 4°C to immobilize the bait.
-
-
Pull-Down of Prey Protein:
-
Wash the beads with the immobilized bait protein three times with Binding/Wash Buffer to remove any unbound bait.
-
Add the cell lysate containing the "prey" protein to the beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Follow the washing and elution steps as described in Protocol 1.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody specific to the suspected "prey" protein. The presence of the prey protein in the eluate confirms the interaction.
-
Troubleshooting and Controls
-
High Background: Increase the number of wash steps or the stringency of the Wash Buffer (e.g., by increasing the salt or detergent concentration).
-
No Prey Protein Detected: The interaction may be weak or transient. Try optimizing the binding conditions (e.g., lower salt concentration, different pH). Ensure the bait protein is properly biotinylated and folded.
-
Negative Controls: Always include a negative control, such as using beads without the bait protein or a non-relevant biotinylated protein, to identify proteins that bind non-specifically to the beads or the biotin tag. For transglutaminase-mediated labeling, the use of EDTA is a crucial negative control.[10]
References
- 1. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 2. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific protein labelling and immobilization mediated by microbial transglutaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein–Protein Interactions: Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Identifying Protein-Protein Interactions using 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Identifying these interactions is crucial for elucidating biological pathways, identifying new drug targets, and developing novel therapeutics. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, followed by affinity purification and mass spectrometry, is a powerful and versatile strategy for mapping PPIs. 5-(Biotinamido)pentylamine is a key reagent in this methodology, serving as a biotinylating agent that can be incorporated into proteins.
This document provides detailed application notes and protocols for the use of this compound in identifying protein-protein interactions. Two primary strategies will be discussed:
-
Enzymatic Labeling: Utilizing the enzyme transglutaminase to specifically incorporate this compound into target proteins.
-
Proximity-Dependent Biotinylation (BioID): A broader conceptual application where a biotin ligase fused to a protein of interest biotinylates proximal proteins. While not directly using free this compound, this section is included to provide a comprehensive overview of biotin-based PPI discovery.
Principle of the Method
The core principle relies on the exceptionally high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), which is one of the strongest known non-covalent interactions in nature.[1] This allows for the stringent purification of biotinylated proteins and their associated interacting partners from complex cellular lysates.
In the enzymatic labeling approach, transglutaminase catalyzes the formation of a covalent bond between the primary amine of this compound and the γ-carboxamide group of a glutamine residue on a substrate protein.[2] This results in the specific biotinylation of proteins that are substrates of the active transglutaminase.
Proximity labeling methods like BioID employ a promiscuous biotin ligase fused to a "bait" protein.[3] This enzyme actively biotinylates any protein in its immediate vicinity (typically within a 10-20 nm radius), creating a snapshot of the protein's microenvironment.[4]
Following biotinylation, cells are lysed, and the biotinylated proteins, along with their binding partners, are captured on streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Data Presentation
The quantitative data obtained from mass spectrometry analysis can be summarized to compare different experimental conditions or to identify high-confidence interacting proteins.
Table 1: Example Quantitative Data from a Proximity Labeling Experiment
| Bait Protein | Identified Interacting Protein | Spectral Counts (Control) | Spectral Counts (Bait) | Fold Change | p-value |
| Protein X | Protein A | 2 | 150 | 75.0 | <0.001 |
| Protein X | Protein B | 0 | 85 | - | <0.001 |
| Protein X | Protein C | 5 | 10 | 2.0 | 0.25 |
| Protein X | Protein D | 110 | 120 | 1.1 | 0.85 |
This table illustrates how quantitative data can be presented to highlight significant protein interactions. High fold changes and low p-values indicate high-confidence interactors.
Experimental Protocols
Protocol 1: Enzymatic Labeling of Proteins using Transglutaminase and this compound
This protocol is adapted from studies identifying transglutaminase substrates.[2]
Materials:
-
Cell culture or tissue homogenate
-
This compound (stored at 4°C)[5]
-
Transglutaminase (e.g., microbial or guinea pig liver)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
Quenching Solution: 50 mM EDTA
-
Lysis Buffer: RIPA buffer or similar, with protease inhibitors
-
Streptavidin-agarose beads
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1% Triton X-100
-
Elution Buffer: 0.1 M glycine, pH 2.8 or 2% SDS in 50 mM Tris-HCl with 10 mM DTT
Procedure:
-
Protein Labeling:
-
Prepare the protein sample (e.g., cell lysate, purified protein) in Reaction Buffer.
-
Add this compound to a final concentration of 1-5 mM.
-
Initiate the reaction by adding transglutaminase.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding Quenching Solution to a final concentration of 20 mM.
-
-
Affinity Purification:
-
Add Lysis Buffer to the reaction mixture.
-
Clarify the lysate by centrifugation.
-
Add streptavidin-agarose beads to the supernatant and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
Wash the beads twice with a less stringent buffer (e.g., PBS with 0.1% Tween-20).
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins and their interactors from the beads using Elution Buffer.
-
Neutralize the eluate if using an acidic elution buffer.
-
Prepare the sample for mass spectrometry analysis (e.g., in-gel or in-solution trypsin digestion).
-
Protocol 2: General Proximity-Dependent Biotinylation (BioID) Workflow
This is a generalized protocol for the BioID methodology.
Materials:
-
Cells expressing the bait protein fused to a promiscuous biotin ligase (e.g., BirA*)
-
Cell culture medium
-
Biotin solution (50 mM stock in DMSO)
-
Lysis Buffer (as in Protocol 1)
-
Streptavidin-agarose beads
-
Wash Buffers (a series of increasing stringency is recommended)
-
Elution Buffer (as in Protocol 1)
Procedure:
-
In-Cell Biotinylation:
-
Culture the cells expressing the bait-BirA* fusion protein to the desired confluency.
-
Add biotin to the culture medium to a final concentration of 50 µM.
-
Incubate for 16-24 hours.[6]
-
-
Cell Lysis and Affinity Purification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using Lysis Buffer.
-
Proceed with affinity purification using streptavidin-agarose beads as described in Protocol 1 (steps 2b-2e).
-
-
Elution and Mass Spectrometry:
-
Elute the captured proteins as described in Protocol 1.
-
Analyze the eluate by mass spectrometry to identify the biotinylated proteins and their co-purifying partners.
-
Visualization of Workflows and Pathways
Caption: Workflow for Enzymatic Biotinylation and PPI Identification.
Caption: Conceptual Diagram of Proximity-Dependent Biotinylation (BioID).
Caption: Example Signaling Pathway with a BioID-identified Interaction.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
Application Notes and Protocols for EDC-Mediated Coupling of 5-(Biotinamido)pentylamine to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) provides a powerful tool for the detection, purification, and immobilization of proteins, peptides, and nucleic acids.[1] This application note provides a detailed protocol for the biotinylation of peptides at their carboxyl groups (C-terminus or side chains of aspartic and glutamic acid) using 5-(Biotinamido)pentylamine and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
EDC is a zero-length crosslinker that activates carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of this compound. This reaction results in the formation of a stable amide bond. The inclusion of N-hydroxysulfosuccinimide (Sulfo-NHS) is often recommended as it enhances the efficiency of the coupling reaction by forming a more stable amine-reactive intermediate, thereby reducing side reactions such as hydrolysis of the activated carboxyl group.[2]
Principle of the Method
The EDC-mediated coupling of this compound to a peptide's carboxyl group is a two-step process. First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. To improve the efficiency and stability of the reaction, Sulfo-NHS can be added to convert the O-acylisourea intermediate into a more stable Sulfo-NHS ester. This amine-reactive ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing Sulfo-NHS. A large molar excess of the biotinylating reagent is often used to outcompete any potential peptide-peptide crosslinking.[3]
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Peptide Biotinylation
| Parameter | Recommended Range | Remarks | Source(s) |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. | [2] |
| EDC Molar Excess (over Peptide) | 2 - 50-fold | Higher excess may be needed for dilute solutions or less reactive carboxyl groups. However, too much EDC can lead to side reactions. | [3] |
| Sulfo-NHS Molar Excess (over Peptide) | 2 - 5-fold | Generally used in a 1:1 or slightly higher molar ratio to EDC. | [2] |
| This compound Molar Excess (over Peptide) | 10 - 100-fold | A high molar excess is crucial to minimize peptide-peptide polymerization. | [3] |
| Reaction pH | 4.5 - 7.5 | Optimal pH for EDC activation is 4.5-6.0. The coupling to amines is more efficient at a slightly higher pH (7.2-7.5). | [3] |
| Reaction Time | 2 hours to overnight | Reaction can be performed at room temperature or 4°C. | [3] |
Table 2: Typical Purification Yields of Biotinylated Peptides by RP-HPLC
| Peptide/Protein Type | Purification Method | Typical Recovery/Yield | Source(s) |
| Synthetic Antimicrobial Peptide (26-residue) | Preparative RP-HPLC | ~90.7% | [4] |
| Various Synthetic Peptides | RP-HPLC | 18 - 39% | |
| Synthetic Bombesin | Semi-preparative RP-HPLC | >99% purity | |
| Biotinylated Proteins | Desalting/Dialysis | Variable, depends on scale and protein properties. | [3] |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one carboxyl group (C-terminus, Asp, or Glu)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
(Optional) N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Solvents for RP-HPLC: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA).
-
Lyophilizer
Protocol 1: One-Step EDC Coupling
This protocol is simpler but may be less efficient and more prone to side reactions than the two-step method.
-
Peptide Preparation: Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and this compound in Reaction Buffer.
-
Reaction Initiation:
-
Add this compound to the peptide solution to achieve a 50-fold molar excess.
-
Add EDC to the peptide solution to achieve a 10-fold molar excess.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Proceed with the purification of the biotinylated peptide by RP-HPLC as described below.
Protocol 2: Two-Step EDC/Sulfo-NHS Coupling (Recommended)
This method generally provides higher yields and fewer side products.
-
Peptide Preparation: Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation Step:
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Reaction Buffer.
-
Add EDC to the peptide solution to a final concentration of 2-10 mM.
-
Add Sulfo-NHS to the peptide solution to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Coupling Step:
-
Prepare a stock solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated peptide solution to achieve a 50-fold molar excess relative to the peptide.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Proceed with the purification of the biotinylated peptide by RP-HPLC.
Purification of Biotinylated Peptide by RP-HPLC
-
Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.
-
HPLC Setup:
-
Equilibrate a semi-preparative C18 RP-HPLC column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Elute the peptides using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes) at a flow rate appropriate for the column size.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks.
-
Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify the biotinylated peptide. Pool the fractions containing the pure desired product.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified biotinylated peptide as a powder.
Visualizations
Caption: EDC-mediated coupling of a carboxyl group to an amine.
Caption: Experimental workflow for peptide biotinylation.
References
- 1. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins with 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labeling of cell surface proteins is a cornerstone technique in cellular biology and drug discovery, enabling the identification of biomarkers, the study of receptor trafficking, and the development of targeted therapeutics. 5-(Biotinamido)pentylamine is a primary amine-containing biotinylation reagent that serves as a substrate for transglutaminases (TGs). This enzyme-mediated labeling approach offers a specific method for identifying the substrates of cell surface transglutaminases, which are involved in a variety of physiological and pathological processes, including cell adhesion, wound healing, and cancer progression.
Transglutaminases catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein and the primary amine of this compound. This reaction results in the stable biotinylation of the target protein, allowing for its subsequent detection, enrichment, and identification. A critical consideration for this technique is the cell-permeable nature of this compound, which necessitates careful experimental design to specifically target and identify cell surface proteins.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in labeling cell surface proteins.
Principle of Transglutaminase-Mediated Protein Labeling
The core of this labeling strategy is a transglutaminase-catalyzed acyl-transfer reaction. Cell surface transglutaminases, in the presence of Ca²⁺, recognize specific glutamine residues on their substrate proteins. This compound acts as an amine donor, and its primary amine group forms a stable isopeptide bond with the glutamine residue, releasing ammonia. The biotin (B1667282) moiety then serves as a versatile tag for downstream applications.
Application Notes and Protocols for the Use of 5-(Biotinamido)pentylamine in Identifying Transglutaminase (TG) Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminases (TGs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins.[1] Their primary function involves forming a stable ε-(γ-glutamyl)lysine isopeptide bond by cross-linking a glutamine residue (acyl donor) and a lysine (B10760008) residue (acyl acceptor) in proteins.[2][3] Dysregulation of TG activity is implicated in numerous diseases, including neurodegenerative disorders, celiac disease, and cancer, making the identification of their specific protein substrates a critical goal for understanding disease pathogenesis and developing targeted therapies.[2][4]
5-(Biotinamido)pentylamine, also known as biotin-cadaverine, is a widely used affinity probe for identifying TG substrates.[1][2] This molecule acts as a primary amine donor that the TG enzyme covalently incorporates into its target proteins at reactive glutamine sites.[5][6] The biotin (B1667282) moiety serves as a highly specific tag, enabling the subsequent detection, purification, and identification of these substrate proteins through well-established avidin (B1170675) or streptavidin-based biochemical techniques.[5] This document provides detailed application notes and protocols for using this compound to label and identify TG substrates both in vitro and in situ.
Principle of the Method
The core of the technique is a TG-catalyzed acyl-transfer reaction.[3] In the presence of Ca²⁺, the active-site cysteine of a transglutaminase attacks the γ-carboxamide group of a glutamine residue on a substrate protein, forming a transient γ-glutamyl thioester intermediate and releasing ammonia.[3] This intermediate is then resolved by a nucleophilic attack from the primary amine of this compound. This results in the formation of a stable isopeptide bond, covalently linking the biotin probe to the glutamine residue of the substrate protein. The biotinylated proteins can then be easily isolated and identified.
Caption: Mechanism of TG-catalyzed substrate biotinylation.
Application Note 1: In Vitro Identification of TG Substrates
This approach is used to identify potential TG substrates within complex protein mixtures like cell lysates or tissue homogenates, or to validate a purified protein as a TG substrate. The reaction is performed by adding purified TG enzyme and this compound to the protein sample.
Key Considerations:
-
Source of TG: Purified guinea pig liver TG2 is commonly used, but other TG isoforms can be employed depending on the research focus.[7]
-
Controls: It is crucial to include negative controls. A reaction without Ca²⁺ (using an inhibitor like EDTA) or without the TG enzyme confirms that labeling is specific to TG activity.[8] A potent TG inhibitor like cystamine (B1669676) can also be used to demonstrate specificity.[8]
-
Downstream Analysis: Labeled proteins are typically visualized by Western blot using streptavidin-HRP and identified via mass spectrometry after affinity purification.
Application Note 2: In Situ Labeling of TG Substrates in Cell Culture
This compound is cell-permeable, allowing for the labeling of TG substrates within living cells.[7] This method provides insight into TG activity under more physiologically relevant conditions.
Key Considerations:
-
TG Activation: Endogenous TG activity in cultured cells is often low due to low intracellular Ca²⁺ levels.[7] Therefore, TG activity may need to be induced, commonly by using a Ca²⁺ ionophore (e.g., ionomycin) to increase intracellular Ca²⁺ concentrations.[7][9]
-
Toxicity: The concentrations of this compound and Ca²⁺ ionophore, as well as the incubation time, should be optimized to minimize cytotoxicity.
-
Localization: Labeled substrates can be visualized within the cell using fluorescently tagged avidin or streptavidin (e.g., avidin-FITC), often showing co-localization with the specific TG isoform being investigated.[10]
Data Presentation: Reaction Conditions
The following table summarizes typical experimental conditions for TG substrate labeling using this compound, as derived from various studies.
| Parameter | In Vitro (Cell/Tissue Lysate) | In Situ (Cell Culture) | Reference(s) |
| This compound Conc. | 0.5 mM - 8 mM | 1 mM - 4 mM | [7][8][9] |
| Calcium (CaCl₂) Conc. | 2 mM - 15 mM | N/A (use ionophore) | [8][11][12] |
| Ca²⁺ Ionophore (e.g., Ionomycin) | N/A | 1 µM | [9] |
| Incubation Time | 30 min - 3 hours | 3 - 4 hours | [8][9][13] |
| Incubation Temperature | 37°C | 37°C | [8][9][13] |
| Inhibitor (Control) | 10 mM EDTA or Cystamine | Cystamine | [8] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Protein Substrates in Cell Lysates
This protocol describes the labeling of endogenous TG substrates in a whole-cell lysate using exogenous TG enzyme.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer, adjust for compatibility with TG activity)
-
Protein concentration assay kit (e.g., BCA)
-
Purified transglutaminase (e.g., TG2)
-
This compound
-
Reaction Buffer: 50 mM MOPS or Tris-HCl, pH 7.5-8.0
-
100 mM CaCl₂ stock solution
-
200 mM EDTA stock solution, pH 8.0
-
Laemmli sample buffer
Procedure:
-
Prepare Lysate: Harvest cells and prepare a whole-cell lysate using a suitable lysis buffer. Determine the protein concentration.
-
Set Up Reactions: In separate microcentrifuge tubes, prepare the following reactions (20-50 µL final volume):
-
Test Reaction: 100 µg of cell lysate, 1 mM this compound, 5 mM CaCl₂, and purified TG2.[9]
-
Negative Control 1 (No Ca²⁺): 100 µg of cell lysate, 1 mM this compound, 10 mM EDTA, and purified TG2.
-
Negative Control 2 (No TG): 100 µg of cell lysate, 1 mM this compound, and 5 mM CaCl₂.
-
-
Incubation: Incubate all reactions at 37°C for 1-3 hours.[9]
-
Stop Reaction: Terminate the reaction by adding Laemmli sample buffer and boiling at 100°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting. Detect biotinylated proteins using streptavidin-HRP.
Caption: Workflow for in vitro labeling of TG substrates.
Protocol 2: Affinity Purification and Identification of Labeled Substrates
This protocol follows Protocol 1 to isolate biotinylated proteins for identification by mass spectrometry.
Materials:
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer (for on-bead digestion): 50 mM Ammonium Bicarbonate
-
Trypsin (mass spectrometry grade)
-
Reaction mixture from a scaled-up version of Protocol 1
Procedure:
-
Stop Reaction: Stop the labeling reaction by adding EDTA to a final concentration of 20 mM. Do not boil.
-
Bind to Beads: Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash Beads: Pellet the beads and wash them extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the washed beads in Elution Buffer. Add trypsin and incubate overnight at 37°C to digest the bound proteins.
-
Sample Preparation for MS: Collect the supernatant containing the digested peptides. Prepare the sample for mass spectrometry analysis according to standard protocols (e.g., desalting with C18 tips).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
Protocol 3: In Situ Labeling of Intracellular TG Substrates
This protocol describes the labeling of TG substrates in living cells.
Materials:
-
Cultured cells plated in appropriate vessels
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Ca²⁺ ionophore (e.g., Ionomycin, stock solution in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing 1 mM this compound and 1 µM ionomycin.[9]
-
Control: Include a control plate treated with this compound but without the ionophore, or with a TG inhibitor.
-
-
Incubation: Incubate the cells for 3-4 hours at 37°C in a CO₂ incubator.[9][10]
-
Harvest Cells: Wash the cells twice with cold PBS to remove excess labeling reagent.
-
Lyse Cells: Lyse the cells directly on the plate using an appropriate lysis buffer.
-
Analysis: The resulting lysate can be analyzed directly by Western blot (as in Protocol 1) or used for affinity purification of labeled substrates (as in Protocol 2).
Caption: General workflow for TG substrate discovery.
References
- 1. Analysis of transglutaminase protein substrates by functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of transglutaminase 2 mediated polyaminated proteins in a hepatocellular cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transglutaminase 2 affinity and enzyme‐substrate intermediate stability as determining factors for T‐cell responses to gluten peptides in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of transglutaminase substrate preference by cDNA display coupled with next-generation sequencing and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols for Affinity Chromatography Purification of Proteins Labeled with 5-(Biotinamido)pentylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific labeling and subsequent purification of proteins are cornerstone techniques in proteomics, drug discovery, and the study of cellular signaling pathways. 5-(Biotinamido)pentylamine is a valuable reagent for biotinylating proteins, particularly as a substrate for transglutaminases (TGs).[1][2] This enzyme-mediated labeling offers a high degree of specificity for glutamine residues within proteins, enabling the targeted isolation of TG substrates.[1][2][3] The biotin (B1667282) moiety of this compound allows for highly efficient purification of these labeled proteins using affinity chromatography based on the exceptionally strong and specific interaction between biotin and streptavidin.[4]
This document provides detailed protocols and application notes for the affinity chromatography purification of proteins labeled with this compound. It is intended to guide researchers through the entire workflow, from protein labeling to purification and elution, and to provide context for the application of this technique in studying cellular pathways.
Principle of the Method
The purification strategy relies on a two-step process:
-
Enzymatic Biotinylation: Target proteins are incubated with this compound in the presence of a transglutaminase. The enzyme catalyzes the formation of a stable isopeptide bond between the primary amine of the biotinylating reagent and the γ-carboxamide group of a glutamine residue on the substrate protein.[2]
-
Affinity Purification: The biotinylated protein mixture is then passed through a chromatography column containing a resin with immobilized streptavidin. The high affinity of streptavidin for biotin ensures that only the labeled proteins are retained on the column, while unlabeled proteins are washed away. The purified biotinylated proteins can then be eluted from the resin using various methods.
Data Presentation
Table 1: Binding Capacity of Commercially Available Streptavidin Resins
| Resin Type | Supplier | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein, e.g., BSA) |
| Streptavidin Agarose (B213101) | GoldBio | >120 nmol/mL of resin[5] | Dependent on protein size; steric hindrance can reduce capacity for large proteins.[5] |
| Pierce High Capacity Streptavidin Agarose | Thermo Fisher Scientific | Not specified | ≥4 mg/mL of resin |
| Streptavidin Magnetic Beads | New England Biolabs | >1000 pmol/mg | ≥30 µg/mg |
| Dynabeads MyOne Streptavidin C1 | Invitrogen | >2500 pmol/mg | ~20 µg/mg |
| MagStrep® Strep-Tactin® beads | IBA Lifesciences | Reversible binding | Suitable for BioID applications |
Note: The binding capacity for a specific biotinylated protein can vary depending on the size of the protein, the degree of biotinylation, and the experimental conditions.[5]
Table 2: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Resins
| Elution Method | Principle | Advantages | Disadvantages | Typical Reagents |
| Denaturing Conditions | Disruption of streptavidin structure | Efficient elution | Denatures the purified protein and streptavidin | 8 M Guanidine HCl, pH 1.5; 0.1 M Glycine-HCl, pH 2.0-2.8 |
| Competitive Elution | Displacement of biotinylated protein with excess free biotin | Non-denaturing, preserves protein activity | Can be slow and require high concentrations of biotin | 2-10 mM Biotin in a suitable buffer (e.g., PBS) |
| Cleavable Linkers | Enzymatic or chemical cleavage of a linker between the protein and the biotin tag | Elution under mild conditions, protein is not biotinylated after elution | Requires specific linkers and cleavage enzymes/reagents | TEV protease, Thrombin, DTT (for disulfide linkers) |
| pH Shift | Weakening of the biotin-streptavidin interaction at extreme pH | Simple and effective | Can denature pH-sensitive proteins | 0.1 M Glycine-HCl, pH 2.0-2.8 |
Experimental Protocols
Protocol 1: Enzymatic Labeling of Proteins with this compound
This protocol describes the in vitro labeling of a protein of interest or a complex protein mixture using a purified transglutaminase.
Materials:
-
Protein sample (purified protein or cell lysate) in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (stock solution in DMSO or water)
-
Transglutaminase (e.g., microbial TG or tissue TG2)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
Stop Solution: 50 mM EDTA
Procedure:
-
Prepare the protein sample at a concentration of 1-5 mg/mL in Reaction Buffer.
-
Add this compound to the protein solution to a final concentration of 1-5 mM.
-
Initiate the reaction by adding transglutaminase to a final concentration of 10-50 µg/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Stop the reaction by adding Stop Solution to a final concentration of 20 mM.
-
The biotinylated protein sample is now ready for purification or can be stored at -20°C.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Agarose
This protocol describes the purification of biotinylated proteins using a gravity-flow chromatography column packed with streptavidin agarose.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin agarose resin (e.g., from GoldBio or Thermo Fisher Scientific)
-
Empty chromatography column
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer (choose one based on downstream application, see Table 2):
-
Denaturing: 0.1 M Glycine-HCl, pH 2.5
-
Non-denaturing: PBS containing 5 mM Biotin
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for denaturing elution)
Procedure:
-
Column Preparation: a. Gently swirl the streptavidin agarose resin to create a uniform slurry. b. Transfer the desired amount of slurry to the empty chromatography column. c. Allow the storage buffer to drain and wash the resin with 5-10 column volumes of Binding/Wash Buffer to equilibrate the column.
-
Binding: a. Apply the biotinylated protein sample to the equilibrated column. b. Allow the sample to flow through the resin by gravity. For enhanced binding, the column outlet can be capped, and the sample incubated with the resin for 30-60 minutes at room temperature with gentle rocking. c. Collect the flow-through to assess binding efficiency by SDS-PAGE or Western blot.
-
Washing: a. Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.
-
Elution: a. Denaturing Elution: i. Apply 3-5 column volumes of Elution Buffer (0.1 M Glycine-HCl, pH 2.5) to the column. ii. Collect 0.5-1 mL fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH. b. Non-denaturing Elution: i. Apply 3-5 column volumes of Elution Buffer (PBS with 5 mM Biotin) to the column. ii. Collect 0.5-1 mL fractions. The elution may be slower; multiple applications of the elution buffer may be necessary.
-
Analysis: a. Analyze the eluted fractions for the presence of the purified protein by SDS-PAGE, Western blot, or a protein concentration assay (e.g., Bradford or BCA). b. Pool the fractions containing the purified protein.
Visualizations
Experimental Workflow
References
- 1. Analysis of transglutaminase protein substrates by functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
Troubleshooting & Optimization
Troubleshooting low biotinylation efficiency with 5-(Biotinamido)pentylamine
Welcome to the technical support center for 5-(Biotinamido)pentylamine. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve high-efficiency biotinylation in your research.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for biotinylating a protein with this compound?
A1: this compound contains a primary amine, which reacts with carboxyl groups (present on glutamate (B1630785) and aspartate residues and the C-terminus of proteins) using a two-step carbodiimide (B86325) crosslinker chemistry. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS is often added.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in an aqueous environment and reacts efficiently with the amine.[1][2]
Q2: What is the optimal pH for the biotinylation reaction with this compound using EDC/NHS?
A2: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges.[3]
-
Carboxyl Activation: The activation of carboxyl groups by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[3][4]
-
Amine Coupling: The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5 .[3][4]
For a two-step protocol, it is recommended to perform the activation step in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step.[3][4]
Q3: Which buffers are recommended, and which should be avoided?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction and reduce efficiency.[5][6]
| Recommended Buffers | Buffers to Avoid |
| Activation Step (pH 4.5-6.0): MES | Tris |
| Coupling Step (pH 7.0-8.5): PBS, HEPES, Bicarbonate/Carbonate | Glycine |
| Acetate | |
| Citrate |
Q4: How should I store and handle this compound, EDC, and NHS?
A4: Proper storage and handling are crucial for maintaining reagent activity.
| Reagent | Storage Conditions | Handling Recommendations |
| This compound | Store at -20°C, desiccated.[7] Can be stored for up to 1 month at -20°C or 6 months at -80°C.[8] | Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF. |
| EDC | Store at -20°C, desiccated.[3] | Equilibrate to room temperature before opening.[4] EDC is sensitive to moisture and should be used immediately after reconstitution.[9] |
| NHS/Sulfo-NHS | Store at -20°C, desiccated.[3] | Equilibrate to room temperature before opening.[4] NHS and Sulfo-NHS are also moisture-sensitive.[9] |
Q5: My protein precipitates during the biotinylation reaction. What can I do?
A5: Protein precipitation can occur due to several factors:
-
Protein Instability: The change in pH or the addition of reagents might cause your protein to become unstable and aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing the reaction at a lower temperature (4°C).
-
High EDC Concentration: In some instances, a high concentration of EDC can lead to protein precipitation.[3] If you are using a large molar excess of EDC, try reducing the amount.
-
High Concentration of Organic Solvent: If your biotin (B1667282) reagent is in a high concentration of an organic solvent, keep the volume of the added stock low (ideally <10% of the total reaction volume).
Troubleshooting Guide
Issue: Low or No Biotinylation Efficiency
If you observe a weak or absent signal from your biotinylated molecule, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Use fresh vials of this compound, EDC, and NHS/Sulfo-NHS. Ensure proper storage and handling to prevent hydrolysis.[9] |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a two-step pH protocol for optimal efficiency (pH 4.5-6.0 for activation, pH 7.0-8.5 for coupling).[3][4] |
| Presence of Interfering Substances | Ensure your protein sample and buffers are free from primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate).[5][6] Perform buffer exchange if necessary. |
| Insufficient Molar Excess of Reagents | Increase the molar ratio of this compound, EDC, and NHS to your protein. Optimization may be required. |
| Protein-Protein Crosslinking | If your protein has both accessible carboxyl and primary amine groups, EDC can cause polymerization.[5] Increase the molar excess of this compound relative to EDC to favor biotinylation over crosslinking. |
Experimental Protocols
Recommended Reagent Concentrations
For optimal biotinylation, the molar ratios of the reagents to the protein may need to be empirically determined. The following table provides a general starting point.
| Reagent | Recommended Molar Excess (Reagent:Protein) |
| This compound | 20-50 fold |
| EDC | 10-20 fold (relative to carboxyl groups) |
| NHS/Sulfo-NHS | 2-5 fold (relative to EDC) |
Detailed Protocol for Protein Biotinylation (Two-Step)
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein to be biotinylated (in a suitable buffer like MES)
-
This compound
-
EDC
-
Sulfo-NHS (recommended for aqueous reactions)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve or exchange your protein into the Activation Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO for this compound, Activation Buffer for EDC and Sulfo-NHS).
-
Carboxyl Group Activation:
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and Sulfo-NHS and to change the pH for the coupling step, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.
-
Biotinylation Reaction:
-
If you did not perform a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a small amount of a suitable base.
-
Immediately add the desired molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and other reaction byproducts by dialysis or using a desalting column.
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[10]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ initial).[10]
-
Add your biotinylated protein sample to the HABA/Avidin solution and mix well.[10]
-
Incubate for a few minutes until the absorbance reading is stable.
-
Measure the final absorbance at 500 nm (A₅₀₀ final).[10]
-
The decrease in absorbance is proportional to the amount of biotin in your sample, which displaces the HABA from the avidin. Calculate the degree of biotinylation based on the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[10]
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: A troubleshooting guide for low biotinylation efficiency.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. chemscene.com [chemscene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Optimizing EDC and Sulfo-NHS concentrations for 5-(Biotinamido)pentylamine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for optimizing EDC and Sulfo-NHS concentrations in reactions involving 5-(Biotinamido)pentylamine for the biotinylation of carboxylated surfaces or molecules.
Frequently Asked Questions (FAQs)
Q1: What are the optimal molar ratios for EDC and Sulfo-NHS to my carboxylated molecule?
A1: The ideal molar ratios can vary depending on your specific molecule and reaction conditions. However, a common starting point is a molar excess of both EDC and Sulfo-NHS relative to the carboxyl groups (-COOH) on the molecule to be activated. A summary of typical starting ratios and ranges is provided below.
| Component | Starting Molar Ratio (-COOH:Reagent) | Typical Molar Ratio Range | Purpose |
| Carboxylated Molecule | 1 | 1 | The molecule to be biotinylated. |
| EDC | 10 | 2 - 50 | Activates carboxyl groups to form an unstable O-acylisourea intermediate. |
| Sulfo-NHS | 25 | 5 - 100 | Reacts with the activated carboxyl to form a more stable amine-reactive ester. |
| This compound | 50 | 10 - 200 | The amine-containing biotinylation reagent that couples to the Sulfo-NHS ester. |
Q2: Why is Sulfo-NHS included in the reaction? Can I use EDC alone?
A2: While EDC alone can activate carboxyl groups, the resulting O-acylisourea intermediate is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxyl group and reduces coupling efficiency. Sulfo-NHS is added to convert this unstable intermediate into a semi-stable Sulfo-NHS ester. This ester is more resistant to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond.
Q3: My biotinylation efficiency is low. What are the common causes and how can I troubleshoot?
A3: Low biotinylation efficiency is a common issue. The flowchart below outlines a systematic approach to troubleshooting. Key factors to investigate include reagent quality, buffer composition, pH, and reaction times. See the Troubleshooting Guide for more detailed steps.
Caption: Troubleshooting workflow for low biotinylation efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low/No Biotinylation | Reagent Instability: EDC and Sulfo-NHS are moisture-sensitive and degrade quickly once reconstituted. | Prepare EDC and Sulfo-NHS solutions immediately before use. Use anhydrous solvents if possible for initial stock solutions. Do not store aqueous solutions for long periods. |
| Inappropriate Buffer: Buffers containing primary amines (e.g., Tris), carboxylates (e.g., Acetate, Citrate), or phosphates can compete with the reaction. | For the activation step, use a non-amine, non-carboxylate buffer such as MES at pH 4.5-6.0. For the coupling step, switch to a buffer like PBS or HEPES at pH 7.2-8.5. | |
| Suboptimal pH: The two-step reaction has different pH optima. Activation of carboxyls with EDC is most efficient at acidic pH (4.5-6.0), while the coupling of the amine is more efficient at a slightly alkaline pH (7.2-8.5). | Perform the reaction as a two-step process. First, activate the carboxyl groups in an acidic buffer (e.g., MES). Then, raise the pH with a coupling buffer (e.g., PBS) before adding the this compound. | |
| High Background Signal | Non-specific Binding: The biotinylation reagent may be binding non-specifically to your molecule or surface. | Include a blocking step (e.g., with BSA or glycine) after the biotinylation reaction is complete to quench any remaining active sites. Ensure thorough washing steps are performed. |
| Excess Reagents: High concentrations of EDC/Sulfo-NHS can lead to polymerization or side reactions. | Optimize the molar excess of EDC and Sulfo-NHS by performing a titration experiment. Start with the recommended ratios and perform serial dilutions to find the lowest effective concentration. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the time between reconstituting and using EDC/Sulfo-NHS can lead to inconsistent results due to hydrolysis. | Standardize your protocol. Always prepare fresh reagents and use them within a consistent, short timeframe. |
| Variable Incubation Times/Temperatures: Reaction kinetics are sensitive to time and temperature. | Ensure incubation steps are performed for a consistent duration and at a controlled temperature (e.g., room temperature or 4°C). |
Experimental Protocols
Protocol 1: Two-Step Covalent Biotinylation
This protocol is recommended for maximizing efficiency by separating the activation and coupling steps, allowing for optimal pH control for each stage.
Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM Glycine
-
EDC (MW: 191.7 g/mol )
-
Sulfo-NHS (MW: 217.14 g/mol )
-
This compound (MW: 286.42 g/mol )
-
Carboxylated molecule in a suitable buffer
Procedure:
-
Preparation: Allow all reagents to equilibrate to room temperature before opening vials to prevent condensation.
-
Molecule Preparation: Prepare your carboxylated molecule in the Activation Buffer at the desired concentration.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or the Activation Buffer. Prepare the this compound in the Coupling Buffer.
-
Activation Step:
-
Add the EDC and Sulfo-NHS solutions to your carboxylated molecule. A common starting point is a final concentration that achieves a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Step:
-
Add the this compound solution to the reaction mixture. A 50-fold molar excess is a good starting point.
-
It is recommended to also add Coupling Buffer to raise the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching any remaining amine-reactive Sulfo-NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Caption: Reaction pathway for EDC/Sulfo-NHS biotinylation.
How to prevent protein polymerization during 5-(Biotinamido)pentylamine labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein polymerization during 5-(Biotinamido)pentylamine labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein polymerization during this compound labeling?
A1: Protein polymerization during labeling with this compound can arise from two main sources:
-
Non-enzymatic aggregation: This is a common issue in protein labeling and can be caused by several factors:
-
Increased Hydrophobicity: The addition of the biotin (B1667282) and pentylamine linker can increase the hydrophobicity of the protein surface, leading to aggregation driven by hydrophobic interactions.
-
Alteration of Surface Charge: this compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues. This neutralizes the positive charge at that site, which can alter the protein's isoelectric point (pI). If the pI shifts closer to the buffer pH, the protein's solubility can decrease, leading to aggregation.
-
High Molar Excess of Labeling Reagent: Using a large excess of the biotinylating reagent can lead to a high degree of labeling, which can significantly alter the protein's surface properties and promote aggregation.[1]
-
Suboptimal Buffer Conditions: Inappropriate pH, ionic strength, or the presence of certain salts can destabilize the protein and induce aggregation.[2]
-
-
Enzymatic Cross-linking by Transglutaminases (TGases): this compound is a known substrate for transglutaminases.[3][4] These enzymes catalyze the formation of a covalent isopeptide bond between a glutamine residue on one protein and the primary amine of this compound, or between a glutamine and a lysine residue on another protein, leading to the formation of cross-linked protein polymers.[5][6]
Q2: How can I detect protein polymerization in my sample?
A2: Several methods can be used to detect protein polymerization:
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or visible aggregates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm is indicative of light scattering by aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, polymerized proteins will appear as high-molecular-weight bands.
Q3: What is the optimal molar ratio of this compound to protein?
A3: The optimal molar ratio is highly dependent on the specific protein and the desired degree of labeling. It is crucial to perform an optimization experiment. A good starting point for many proteins is a molar coupling ratio of 10:1 to 40:1 (labeling reagent to protein).[7] It is recommended to start with a lower ratio and gradually increase it while monitoring for aggregation and labeling efficiency.
Troubleshooting Guides
Issue 1: Visible Protein Precipitation During or After Labeling
This indicates rapid and extensive protein aggregation. The following troubleshooting steps can be taken:
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for addressing immediate protein precipitation.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Molar Ratio | Decrease the molar ratio of this compound to protein. Start with a 5:1 or 10:1 ratio and incrementally increase. | A high degree of labeling can significantly alter the protein's surface properties, leading to aggregation.[7] |
| Buffer pH | Adjust the buffer pH to be at least 1-1.5 pH units away from the protein's isoelectric point (pI). For amine labeling, a pH of 7.5-8.5 is generally recommended. | This increases the net charge of the protein, enhancing electrostatic repulsion between molecules and improving solubility.[2] |
| Ionic Strength | Optimize the salt concentration (e.g., 50-150 mM NaCl). | Salts can shield charges and modulate protein-protein interactions. The optimal concentration is protein-dependent. |
| Additives | Include stabilizing additives in the reaction buffer. | These agents can help maintain protein stability and prevent aggregation. |
| Temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the aggregation process. |
Table of Common Stabilizing Additives:
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Suppresses protein aggregation by interacting with hydrophobic and charged residues.[8] |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and preferentially hydrates the protein, promoting a compact, stable state. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure through preferential hydration. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation, but use with caution as they may interfere with downstream applications. |
Issue 2: High Molecular Weight Bands on SDS-PAGE Suggesting Covalent Polymerization
This is a strong indicator of transglutaminase-mediated cross-linking.
Logical Flow for Investigating Covalent Polymerization
Caption: Workflow for troubleshooting covalent protein polymerization.
Detailed Solutions:
| Strategy | Recommendation | Rationale |
| Chelate Calcium | Add 1-5 mM EDTA to all buffers used for protein purification and the labeling reaction. | Transglutaminases are calcium-dependent enzymes. Chelating Ca2+ with EDTA will inhibit their activity.[9] |
| Transglutaminase Inhibitors | Include a known transglutaminase inhibitor in the reaction mixture. | These small molecules directly bind to and inactivate the enzyme. |
Table of Common Transglutaminase Inhibitors:
| Inhibitor | Typical Concentration | Notes |
| Cystamine (B1669676) | 1-10 mM | A commonly used, irreversible inhibitor. |
| Iodoacetamide | 0.5-5 mM | An irreversible inhibitor that alkylates the active site cysteine of transglutaminase.[9] |
| Ammonium Chloride (NH4Cl) | 10-50 mM | Can act as a competitive inhibitor for the amine substrate.[1] |
| Specific Peptidic Inhibitors | Varies | Highly potent and specific inhibitors are available commercially.[10] |
Experimental Protocols
Protocol 1: Optimized Labeling to Prevent Non-Enzymatic Aggregation
This protocol provides a general framework for optimizing the labeling reaction to minimize aggregation.
-
Protein Preparation:
-
Start with a highly pure protein sample (>95%).
-
Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) with a pH of 7.5-8.5. Ensure the final protein concentration is between 1-5 mg/mL.
-
If the protein is prone to aggregation, include a stabilizing additive from the table above in the buffer.
-
-
Molar Ratio Titration:
-
Set up a series of small-scale labeling reactions (e.g., 50-100 µL) with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add the calculated volume of the labeling reagent to each protein solution while gently vortexing.
-
-
Reaction and Monitoring:
-
Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Monitor for any signs of precipitation during the incubation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Remove excess, unreacted labeling reagent and quenching agent using a desalting column or dialysis.
-
-
Analysis:
-
Analyze a small aliquot of each reaction by SDS-PAGE to check for high-molecular-weight aggregates.
-
Determine the degree of labeling for each condition using a method like the HABA assay.
-
Select the highest molar ratio that provides a sufficient degree of labeling without causing significant aggregation.
-
Protocol 2: Inhibiting Transglutaminase-Mediated Polymerization
This protocol should be followed if enzymatic cross-linking is suspected.
-
Buffer Preparation:
-
Prepare all buffers for protein purification and the labeling reaction with the addition of 2 mM EDTA to chelate any contaminating calcium.
-
-
Inhibitor Addition:
-
Prior to adding the this compound, add a transglutaminase inhibitor to the protein solution. For example, add cystamine to a final concentration of 5 mM.
-
Incubate the protein with the inhibitor for 15-30 minutes at room temperature.
-
-
Labeling Reaction:
-
Proceed with the labeling reaction as described in Protocol 1, maintaining the presence of EDTA and the transglutaminase inhibitor throughout the process.
-
-
Purification and Analysis:
-
After quenching the reaction, purify the labeled protein as described previously.
-
Analyze the final product by SDS-PAGE to confirm the absence of high-molecular-weight cross-linked species.
-
By following these guidelines and protocols, researchers can significantly reduce the incidence of protein polymerization during this compound labeling, leading to more reliable and reproducible experimental outcomes.
References
- 1. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Reducing non-specific binding of 5-(Biotinamido)pentylamine in cell lysates
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers reduce non-specific binding when using 5-(Biotinamido)pentylamine in cell lysates for applications such as affinity purification and pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in pull-down assays using biotinylated probes like this compound?
High non-specific binding in biotin-based assays typically originates from two main sources:
-
Endogenous Biotin (B1667282): All living cells contain naturally biotinylated proteins and free biotin (also known as vitamin H), which can bind to streptavidin or avidin (B1170675) beads, leading to high background signals.[1]
-
Non-specific Protein Adsorption: Proteins from the cell lysate can adhere non-specifically to the affinity matrix (e.g., agarose (B213101) or magnetic beads) through hydrophobic or electrostatic interactions.[2][3] This is a common issue in many affinity purification techniques.[4]
Q2: How can I prevent interference from endogenous biotin in my cell lysate?
The most effective method is to block the endogenous biotin before introducing your biotinylated probe. A widely used two-step protocol involves sequentially adding streptavidin and then free biotin to the sample.[1]
-
Step 1: Saturate Endogenous Biotin: An excess of streptavidin is added to the lysate, which binds to all available endogenous biotin.[1]
-
Step 2: Block Excess Streptavidin Sites: Because streptavidin has four biotin-binding sites, free biotin is then added to saturate the remaining unoccupied sites on the streptavidin molecules.[1] This prevents the blocking streptavidin from binding to your this compound-labeled probe later in the experiment.[1]
Q3: Which buffer additives can help minimize non-specific protein binding to my beads?
Incorporating specific blocking agents and optimizing the ionic strength of your buffers can significantly increase the stringency of your assay and reduce background.[4]
-
Blocking Proteins: Unrelated proteins like Bovine Serum Albumin (BSA) can be added to buffers to saturate non-specific binding sites on the beads.[2][5]
-
Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 disrupt weak, non-specific hydrophobic interactions.[5][6] In some cases, low concentrations of an ionic detergent like sodium deoxycholate can also be used.[4]
-
Salt Concentration: Increasing the salt concentration (e.g., with 150 mM to 1 M NaCl or KCl) can reduce non-specific electrostatic interactions.[2][4][5]
Q4: How should I optimize my experimental workflow to achieve the best signal-to-noise ratio?
Optimizing the order of operations and washing steps is critical. A recommended workflow includes pre-clearing the lysate and blocking unbound sites on the streptavidin beads.
-
Pre-clear the Lysate: Before the main experiment, incubate the cell lysate with beads that have not been conjugated to streptavidin. This step removes proteins that non-specifically bind to the bead matrix itself.[3][4]
-
Bind Probe to Beads First: Incubate the biotinylated probe with the streptavidin beads to form a complex.
-
Block Unbound Streptavidin: Wash the bead-probe complex with a solution containing free biotin. This blocks any streptavidin binding sites that are not occupied by your probe, preventing them from capturing endogenously biotinylated proteins from the lysate.[4]
-
Incubate with Lysate: Finally, add the pre-cleared cell lysate to the blocked bead-probe complex to capture your protein of interest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in all lanes, including negative controls. | Insufficient blocking of the beads or membrane. | Increase the concentration of the blocking agent (e.g., 5% BSA or non-fat milk).[7] Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[7] Add a non-ionic detergent like 0.05% Tween-20 to the blocking and wash buffers.[7] |
| Many non-specific bands appear in both the experimental and control lanes. | Endogenous biotinylated proteins are being pulled down. | Implement an endogenous biotin blocking step before adding the biotinylated probe.[1][8] |
| Washing steps are not stringent enough to remove weakly bound proteins. | Increase the number and duration of wash steps.[9][10] Increase the salt concentration (e.g., up to 1 M KCl) or add detergents to the wash buffer to increase stringency.[5] Consider harsh wash buffers containing agents like 2M urea (B33335) if the specific interaction is strong enough.[5] | |
| The protein of interest is found in the flow-through. | The interaction between the bait and target protein is too weak and is disrupted by stringent wash conditions. | Reduce the salt or detergent concentration in the wash buffer.[4] Decrease the number or duration of wash steps. |
| The biotinylated probe is not effectively binding to the streptavidin beads. | Ensure you are using biotin with a spacer arm, as this can improve binding to streptavidin's pockets.[5] Confirm the integrity of your streptavidin beads. |
Data Presentation
Table 1: Common Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Saturates non-specific protein binding sites on beads and surfaces.[2] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05 - 0.5% (v/v) | Disrupt non-specific hydrophobic interactions.[2][5] |
| Sodium Chloride (NaCl) or Potassium Chloride (KCl) | 150 mM - 1 M | Shields charged surfaces to reduce non-specific electrostatic interactions.[2][4] |
| Sodium Deoxycholate | 0.1 - 0.5% (w/v) | An ionic detergent used to increase the stringency of washing buffers.[4] |
| Urea | 1 - 2 M | A denaturant used in very stringent wash steps to remove tightly bound, non-specific proteins.[5] |
Experimental Protocols
Protocol 1: Two-Step Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in cell lysates or tissues before the addition of a biotinylated probe.[1]
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with BSA or normal serum).
-
Streptavidin Incubation: Prepare a solution of 0.1 mg/mL streptavidin in your wash buffer (e.g., TBS with 0.05% Tween-20). Cover the sample with this solution and incubate for 15 minutes at room temperature.[1]
-
Wash: Wash the sample three times for 10 minutes each with wash buffer.[1]
-
Biotin Incubation: Prepare a solution of 0.5 mg/mL D-Biotin in wash buffer. Add this solution to the sample and incubate for 30-60 minutes at room temperature.[1] This step blocks the remaining binding sites on the streptavidin added in step 2.
-
Final Wash: Wash the sample three times for 10 minutes each with wash buffer.[1]
-
Proceed with Assay: The sample is now ready for the addition of your this compound-labeled probe.
Protocol 2: High-Stringency Washing for Streptavidin Beads
This procedure is for washing streptavidin beads after incubation with cell lysate to remove non-specifically bound proteins. This example uses buffers common in proximity-labeling experiments like APEX2/BioID.[5]
-
Initial Wash: After capturing the protein complexes on the beads, perform one wash with RIPA lysis buffer.
-
High Salt Wash: Wash the beads once with 1 M KCl.[5]
-
High pH Wash: Wash the beads once with 1 M Na2CO3.[5]
-
Denaturing Wash: Wash the beads once with 2 M urea in 10 mM Tris-HCl, pH 8.0.[5]
-
Final Buffer Washes: Perform two final washes with your standard, less stringent wash buffer (e.g., PBS or TBS with 0.1% Tween-20) to re-equilibrate the beads before elution.
Note: The compatibility of beads with high concentrations of urea should be confirmed with the manufacturer.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. ohri.ca [ohri.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. carsonscience.com [carsonscience.com]
- 7. arp1.com [arp1.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
Best buffer conditions for 5-(Biotinamido)pentylamine and EDC coupling chemistry
Welcome to the technical support center for 5-(Biotinamido)pentylamine and EDC coupling chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to carboxyl-containing molecules using EDC/NHS chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the EDC/NHS coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[1] | Purchase fresh reagents and store them desiccated at -20°C.[1] Allow reagent vials to warm to room temperature before opening to prevent condensation.[1] Prepare EDC and Sulfo-NHS solutions immediately before use as EDC is prone to hydrolysis.[2] |
| Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) in the reaction buffer will compete with the desired reaction.[1] Phosphate buffers can also reduce the reactivity of EDC.[3] | Use a non-amine, non-carboxylate buffer such as MES for the activation step (pH 4.5-6.0) and a buffer like PBS for the coupling step (pH 7.2-7.5).[1][4][5] | |
| Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC and the NHS-ester are susceptible to hydrolysis in aqueous solutions, which regenerates the carboxyl group.[6][7] | Perform the reaction steps as quickly as possible after adding the reagents. The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate compared to EDC alone.[6][7] | |
| Suboptimal pH: Each step of the two-step coupling reaction has an optimal pH range. | For the activation of carboxyl groups with EDC, the optimal pH is between 4.5 and 6.0.[1] The subsequent coupling to the primary amine of this compound is most efficient at a pH of 7.0 to 8.5.[1] | |
| Precipitation During Reaction | Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause the protein or molecule to aggregate and precipitate.[1] | Ensure your molecule is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility before starting the reaction. |
| High EDC Concentration: Using a large excess of EDC can sometimes lead to precipitation.[1] | If precipitation is observed with high EDC concentrations, try reducing the molar excess of EDC. | |
| Non-Specific Binding | Insufficient Blocking: After immobilization on a surface, unreacted sites can lead to non-specific binding of other molecules. | After the coupling reaction, block any remaining active sites using a quenching solution such as 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5.[1] |
| Inconsistent Results | Variable Reagent Activity: Inconsistent reagent quality or handling can lead to variable results. | Always use fresh, high-quality EDC and NHS. Handle reagents carefully to avoid moisture contamination. |
| Inaccurate Molar Ratios: The ratio of EDC and NHS to the carboxyl-containing molecule can significantly impact the reaction outcome. | While the optimal ratio may need to be determined empirically, a common starting point is a 1:10:25 molar ratio of carboxyl-containing protein to EDC and NHS, respectively.[8] Other recommendations suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for the two-step EDC/NHS coupling reaction?
A1: The EDC/NHS coupling reaction consists of two steps, each with a distinct optimal pH range. The first step, the activation of carboxyl groups with EDC, is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1] The second step, the reaction of the NHS-activated molecule with a primary amine (like that on this compound), is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step.[1][4][5]
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely used and effective choice.[1][3]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for this step.[1] Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.
-
Buffers to Avoid: Do not use buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[1]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and must be handled properly to maintain their chemical activity.[1]
-
Storage: Store EDC and NHS desiccated at -20°C.[1]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation from forming inside the vial.[1] Once opened, use the necessary amount and promptly reseal the vial, storing it under dry conditions. For frequent use, consider aliquoting the reagents. It is recommended to prepare EDC and NHS solutions immediately before use.[2]
Q4: What is the recommended molar ratio of EDC and NHS to my carboxyl-containing molecule?
A4: The optimal molar ratio can vary depending on the specific molecules being coupled and should be optimized for each application. However, a common starting point is to use a molar excess of EDC and NHS relative to the number of carboxyl groups on your molecule. A frequently suggested starting ratio is a 1:10:25 molar ratio of the carboxyl-containing protein to EDC and NHS, respectively.[8] Other sources suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[1]
Q5: Can I perform a one-step coupling reaction instead of a two-step reaction?
A5: While a one-step reaction is possible, a two-step protocol is generally preferred for coupling to biomolecules that contain both amine and carboxyl groups to minimize undesirable polymerization of the biomolecule.[2] The two-step method involves activating the carboxyl groups first, then removing the excess EDC and byproducts before adding the amine-containing molecule, this compound.
Data Presentation
Table 1: Summary of Recommended Buffer Conditions for EDC/NHS Coupling
| Reaction Step | Parameter | Recommended Value | Common Buffers | Buffers to Avoid |
| Carboxyl Activation | pH | 4.5 - 6.0[1] | 0.1 M MES, 0.5 M NaCl[5] | Tris, Glycine, Acetate, Phosphate[1][3] |
| Amine Coupling | pH | 7.2 - 8.5[1] | Phosphate-Buffered Saline (PBS)[1], Borate Buffer, Sodium Bicarbonate | Tris, Glycine[1] |
| Molar Ratios | Protein:EDC:NHS | 1:10:25 (starting point)[8] |
Experimental Protocols
Detailed Methodology for a Two-Step EDC/NHS Coupling of this compound to a Carboxylated Surface
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Carboxylated surface (e.g., beads, sensor chip, nanoparticle)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[1]
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. The final concentrations will depend on the desired molar excess.
-
-
Carboxyl Activation:
-
Wash the carboxylated surface with Activation Buffer.
-
Add the freshly prepared EDC/Sulfo-NHS solution to the carboxylated surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Washing:
-
Remove the activation solution and wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[1]
-
-
Amine Coupling:
-
Immediately prepare a solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Remove the coupling solution.
-
Add Quenching Buffer to the surface and incubate for 15 minutes to block any unreacted NHS-ester sites.
-
-
Final Washes:
-
Wash the surface 3-5 times with PBST to remove non-covalently bound this compound and quenching reagents.
-
The biotinylated surface is now ready for use.
-
Mandatory Visualization
Caption: Workflow for the two-step EDC/NHS coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. covachem.com [covachem.com]
Technical Support Center: Post-Reaction Purification of Biotinylated Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of excess 5-(Biotinamido)pentylamine and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) following protein biotinylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound and EDC after my biotinylation reaction?
A1: Residual EDC can lead to undesired cross-linking of proteins, potentially causing aggregation and loss of biological activity.[1] Excess this compound can compete with your biotinylated protein for binding sites in downstream applications, such as streptavidin-based affinity purification or detection assays, leading to inaccurate results and reduced efficiency.[2][3]
Q2: What are the most common methods to remove these small molecules?
A2: The most widely used and effective methods for removing small molecules like EDC and biotin (B1667282) pentylamine from macromolecular samples such as proteins are dialysis and size exclusion chromatography (SEC), also known as desalting or gel filtration.[2][4][5] Protein precipitation is another potential, though less common, method.
Q3: How do I choose between dialysis and size exclusion chromatography?
A3: The choice between dialysis and SEC depends on factors like your sample volume, desired purity, processing time, and the stability of your protein.[4] SEC is generally faster, while dialysis can handle larger sample volumes and may result in a more concentrated final product.[4][6]
Method Selection and Performance
Choosing the optimal purification method is critical for preserving the integrity of your biotinylated protein while ensuring the complete removal of unwanted reagents. Below is a comparison of the most common techniques.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) / Desalting | Protein Precipitation |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[7] | Separation based on the hydrodynamic radius of molecules as they pass through a porous resin.[8] | Altering solvent conditions to reduce protein solubility, causing it to precipitate while small molecules remain in the supernatant.[9] |
| Processing Time | Slow (hours to days).[6] | Fast (minutes to a few hours).[2] | Fast (typically under 2 hours).[9] |
| Protein Recovery | Generally high (>90%), but can be affected by non-specific binding to the membrane, especially with dilute samples.[10] | High (>95% with optimized columns).[11] | Can be variable and may lead to protein denaturation or incomplete resolubilization. |
| Removal Efficiency | High, dependent on the number of buffer changes and dialysis duration. Multiple changes can reduce contaminants significantly.[5] | High (>95% for small molecules). | Effective at removing soluble small molecules from the protein pellet. |
| Sample Dilution | Minimal, can sometimes lead to sample concentration depending on osmotic pressures.[8] | Can result in sample dilution as the protein is eluted in a larger volume.[8] | Results in a concentrated protein pellet that needs to be resolubilized.[9] |
| Scalability | Easily scalable for large sample volumes.[4] | Scalable, but may require larger columns and systems for very large volumes. | Can be used for both small and large-scale preparations. |
Experimental Protocols & Workflows
Method 1: Dialysis
This method is ideal for thorough removal of small molecules from larger sample volumes.
Experimental Workflow:
Caption: Workflow for removing excess biotinylation reagents using dialysis.
Detailed Protocol:
-
Select an appropriate dialysis membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure the protein is retained.[7]
-
Prepare the dialysis membrane: Hydrate the dialysis tubing or cassette in dialysis buffer for at least 30 minutes.
-
Load the sample: Carefully load your reaction mixture into the prepared dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Perform dialysis:
-
Place the sealed dialysis unit in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[5]
-
Stir the buffer gently on a magnetic stir plate.
-
Dialyze for 2-4 hours at room temperature or 4°C.
-
-
Buffer exchange:
-
Change the dialysis buffer.
-
Continue to dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight at 4°C.[5]
-
-
Recover the sample: Carefully remove the dialysis unit from the buffer and transfer the purified protein sample to a clean tube.
Method 2: Size Exclusion Chromatography (Desalting)
This method is rapid and ideal for smaller sample volumes and for applications where speed is critical.
Experimental Workflow:
Caption: Workflow for removing excess biotinylation reagents using size exclusion chromatography (desalting).
Detailed Protocol:
-
Select an appropriate desalting column: Choose a column with a resin that has an appropriate MWCO to separate your protein from the small molecule reagents (e.g., a 7 kDa MWCO is often effective).[2]
-
Equilibrate the column:
-
Remove the column's storage buffer by centrifugation as per the manufacturer's instructions.
-
Equilibrate the column by washing it with your desired buffer (e.g., PBS). This is typically done by adding the buffer and centrifuging, repeating this step 2-3 times.
-
-
Load the sample: Apply your reaction mixture to the center of the equilibrated resin bed.
-
Elute and collect:
Method 3: Acetone (B3395972) Precipitation
This is a rapid method for concentrating the protein while removing soluble contaminants. However, it carries a risk of protein denaturation.
Experimental Workflow:
Caption: Workflow for removing excess biotinylation reagents using acetone precipitation.
Detailed Protocol:
-
Chill acetone: Cool the required volume of acetone to -20°C.
-
Precipitate the protein:
-
Pellet the protein: Centrifuge at 13,000-15,000 x g for 10 minutes.[9]
-
Remove supernatant: Carefully decant the supernatant, which contains the excess EDC and biotin pentylamine.
-
Dry the pellet: Allow the protein pellet to air-dry for approximately 30 minutes. Do not over-dry, as this can make it difficult to redissolve.[9]
-
Resuspend the protein: Add a suitable buffer for your downstream application and vortex thoroughly to dissolve the protein pellet.[9]
Troubleshooting Guide
Issue 1: Low recovery of biotinylated protein after purification.
-
Possible Cause (Dialysis): Your protein may be binding non-specifically to the dialysis membrane. This is more common with dilute protein samples.[10] Another possibility is that the protein precipitated during dialysis due to suboptimal buffer conditions (e.g., low salt concentration or pH close to the protein's isoelectric point).[12]
-
Possible Cause (SEC): The protein may be interacting with the column resin, or it may have aggregated and eluted in the void volume. Over-labeling with biotin can sometimes lead to insolubility and aggregation.[11]
-
Solution: Ensure the buffer used for SEC is optimal for your protein's stability. If aggregation is suspected, you can analyze the void volume fraction by SDS-PAGE. Consider optimizing the molar ratio of the biotinylation reagent to your target molecule in the initial reaction to avoid over-labeling.[2]
-
-
Possible Cause (Precipitation): The protein pellet may not have been fully resolubilized after drying.
Issue 2: Inefficient removal of free biotin.
-
Possible Cause (Dialysis): The dialysis time or the number of buffer changes may have been insufficient.
-
Solution: Increase the dialysis time and the number of buffer changes. For thorough removal, at least three buffer changes over 24-48 hours are recommended.[2]
-
-
Possible Cause (SEC): The molecular weight cut-off (MWCO) of the desalting column resin may not be appropriate for separating your protein from the biotin pentylamine.
-
Solution: Ensure you are using a desalting column with a suitable MWCO (e.g., 7 kDa for most proteins) that effectively retains the small biotin molecule while allowing your protein to pass through.[2]
-
Issue 3: High background in downstream assays.
-
Possible Cause: Residual free biotin is likely present in your purified sample, competing with your biotinylated protein for binding to streptavidin or avidin.
-
Solution: Re-purify your sample using one of the methods described above, ensuring optimal conditions for small molecule removal. For dialysis, increase the number of buffer changes. For SEC, you can pass the sample through a second desalting column.[11] You can also perform a preliminary buffer exchange before a final, more stringent purification step.[2]
-
Issue 4: Protein precipitation during the purification process.
-
Possible Cause: The buffer conditions (pH, ionic strength) may not be optimal for your protein's stability, especially after the modification with biotin.
-
Solution: Re-evaluate the buffer composition used for purification. It may be necessary to add stabilizing agents like glycerol (B35011) or to adjust the pH and salt concentration. Before large-scale purification, it is advisable to test the stability of your biotinylated protein in different buffers.
-
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. agrisera.com [agrisera.com]
- 13. researchgate.net [researchgate.net]
Impact of pH on 5-(Biotinamido)pentylamine labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the efficiency of labeling reactions involving 5-(Biotinamido)pentylamine.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and how is it used in labeling?
This compound is a biotinylation reagent that contains a terminal primary amine. It is primarily used in two main types of labeling applications:
-
Enzymatic Labeling: It serves as an amine donor substrate for transglutaminase (TG) enzymes. The enzyme catalyzes the formation of a stable isopeptide bond between the primary amine of this compound and the γ-carboxamide group of a glutamine residue on a target protein.[1][2]
-
Chemical Labeling: It can be used to label molecules containing carboxyl groups (e.g., proteins at their C-terminus or on aspartate and glutamate (B1630785) residues) through the use of a carbodiimide (B86325) crosslinker like EDC.[3]
Amine-Reactive Labeling (Using NHS-Ester Biotin (B1667282) to target amines)
While this compound itself has a primary amine, understanding the pH dependency of amine-reactive labeling is crucial for researchers working with biotinylation. The most common method for biotinylating proteins is by targeting primary amines (like those on lysine (B10760008) residues) with N-hydroxysuccinimide (NHS) esters of biotin. The principles of this reaction are directly relevant to the reactivity of the primary amine on this compound.
Q2: What is the optimal pH for labeling primary amines with NHS-ester activated biotin?
The optimal pH for reacting NHS esters with primary amines is in the range of 7.0 to 9.0.[4][5] A slightly alkaline pH (7.2-8.5) is often recommended as the most efficient range.[6]
Q3: Why is a slightly alkaline pH necessary for efficient labeling?
The reaction between an NHS ester and a primary amine requires the amine to be in a non-protonated, nucleophilic state.[6][7][8] At acidic pH, the primary amine is protonated (-NH3+), making it unreactive. As the pH increases into the alkaline range, the amine becomes deprotonated (-NH2), rendering it nucleophilic and capable of attacking the NHS ester, leading to the formation of a stable amide bond.[9]
Q4: What happens if the pH is too high?
While a basic pH is required, excessively high pH (above 9.0) can significantly decrease labeling efficiency. This is due to the competing reaction of NHS ester hydrolysis, where the ester group reacts with water and is cleaved.[10][11] The rate of hydrolysis increases with increasing pH, reducing the amount of active labeling reagent available to react with the target molecule.[10][11]
Q5: Which buffers should be used for amine-reactive labeling?
It is critical to use amine-free buffers for this reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency.[4][6][7][12]
Recommended buffers include:
-
Sodium Bicarbonate buffer (0.1-0.2 M) at a pH of 8.3.[7]
Troubleshooting Guide: Amine-Reactive Labeling
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[6] Verify the pH of your buffer before starting the experiment. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[4][6] Avoid using Tris or glycine.[4][6][7][12] | |
| Hydrolysis of the NHS-ester reagent. | Prepare the NHS-ester solution immediately before use.[12] Avoid storing it in aqueous solutions. If using a stock solution in DMSO or DMF, ensure it is anhydrous and has been stored properly.[9] | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock solution low, ideally less than 10% of the total reaction volume.[6] |
| Protein instability at the reaction pH. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification of the biotinylated protein using methods like dialysis or gel filtration to remove all non-conjugated biotin.[6] |
Carboxyl-Reactive Labeling (Using this compound and EDC)
Q6: What is the optimal pH for labeling carboxyl groups with this compound using EDC?
For labeling carboxyl groups with a primary amine-containing reagent like this compound using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the reaction is typically performed in a slightly acidic buffer with a pH range of 4.5-5.0.[3]
Q7: Why is an acidic pH required for EDC-mediated labeling?
EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound. The acidic pH is necessary to protonate the carbodiimide, making it active, while also keeping the carboxyl group in its acidic form for efficient activation.
Experimental Protocols
Protocol 1: General Procedure for Biotinylating Proteins with an Amine-Reactive NHS-Ester
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6] If the protein is in a buffer containing primary amines, perform buffer exchange.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[5]
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent solution to the protein solution. A common starting point is a 20-fold molar excess.[4] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][12]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[6] Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[6]
Protocol 2: Biotinylating Carboxyl Groups with this compound and EDC
-
Protein Preparation: Dissolve the protein containing accessible carboxyl groups in an amine-free, carboxyl-free buffer such as MES buffer (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-5.0.[3]
-
Reagent Preparation: Prepare stock solutions of this compound and EDC in the same MES buffer.
-
Reaction: Add EDC to the protein solution to activate the carboxyl groups. Then, add this compound to the reaction mixture. The exact concentrations and molar ratios will need to be optimized for the specific application.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Purification: Purify the biotinylated protein from excess reagents and byproducts using dialysis or a desalting column.
Visualizations
Caption: Workflow for amine-reactive biotinylation using NHS-ester.
Caption: Impact of pH on amine-reactive labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. lumiprobe.com [lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
Minimizing side reactions of 5-(Biotinamido)pentylamine in complex protein mixtures
Welcome to the technical support center for the use of 5-(Biotinamido)pentylamine in complex protein mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize side reactions and achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the biotinylation of proteins using this compound, particularly when using EDC/NHS chemistry to label carboxyl groups.
Question: I am observing high non-specific binding in my pull-down experiments. What are the likely causes and how can I reduce it?
Answer:
High non-specific binding is a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Inadequate Blocking: The surfaces of your beads or plates may have unoccupied sites that bind proteins non-specifically.
-
Hydrophobic or Electrostatic Interactions: The inherent properties of your proteins or the biotinylated complex can lead to unwanted interactions with the solid support or other proteins.
-
Solution: Optimize your buffer conditions.[3]
-
Increase Salt Concentration: Adding NaCl (e.g., up to 250 mM) can disrupt electrostatic interactions.[4]
-
Add a Non-ionic Surfactant: A low concentration of Tween-20 (e.g., 0.05%) can help minimize hydrophobic interactions.[1][3]
-
Adjust pH: Modifying the pH of your buffer can alter the overall charge of your proteins and the surface, potentially reducing non-specific binding.[3]
-
-
-
Excess Unreacted Biotin (B1667282) Reagent: Residual this compound or byproducts from the reaction can interfere with downstream steps.
Question: My protein of interest shows low or no biotinylation. What could be wrong?
Answer:
Low labeling efficiency can be frustrating. Consider the following troubleshooting steps:
-
Competing Nucleophiles in Buffers: Your reaction buffer may contain primary amines that compete with the this compound for reaction with the EDC-activated carboxyl groups.
-
Solution: Avoid buffers containing primary amines such as Tris or glycine (B1666218).[6][7] Opt for amine-free buffers like PBS or MES.
-
-
Suboptimal Reaction pH: The efficiency of EDC-mediated coupling is pH-dependent.
-
Solution: The optimal pH for EDC chemistry is typically between 4.5 and 6.0 for carboxyl activation. The subsequent reaction with the amine on this compound is more efficient at a slightly higher pH (7.2-8.5). A two-step reaction, where the carboxyl groups are first activated at a lower pH before adding the this compound and raising the pH, can improve efficiency.
-
-
Inactive Reagents: The EDC or NHS used to activate the carboxyl groups can hydrolyze and become inactive, especially in aqueous solutions.
-
Solution: Always prepare fresh solutions of EDC and NHS immediately before use.[6] Store the powdered reagents in a desiccated environment.
-
-
Insufficient Reagent Concentration: The molar ratio of the coupling reagents to your protein may be too low.
-
Solution: Increase the molar excess of EDC, NHS, and this compound. Titrate the concentrations to find the optimal ratio for your specific protein mixture.
-
Question: My protein appears to have precipitated after the biotinylation reaction. Why did this happen?
Answer:
Protein precipitation can occur for a couple of reasons:
-
High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.
-
Solution: Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[5]
-
-
Protein Instability: The reaction conditions themselves might be too harsh for your protein.
-
Solution: Perform the reaction at a lower temperature, such as 4°C, to improve protein stability.[5] You can also screen different buffer formulations to find one that better stabilizes your protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the pentylamine linker in this compound?
A1: The pentylamine group provides a primary amine (-NH2) at the end of a spacer arm. This primary amine is the reactive group that forms a stable amide bond with carboxyl groups (-COOH) on proteins (e.g., on aspartic and glutamic acid residues) in the presence of a carboxyl-activating agent like EDC.[8][9] The spacer arm also helps to minimize steric hindrance, making the biotin moiety more accessible to avidin (B1170675) or streptavidin in downstream applications.[8][10]
Q2: How do I stop the biotinylation reaction?
A2: To quench the reaction, you can add a small molecule containing a primary amine. This will react with any remaining activated carboxyl groups on the proteins. Common quenching reagents include glycine or Tris buffer, typically added to a final concentration of 20-100 mM.[5][6]
Q3: Is it crucial to remove unreacted this compound after the reaction?
A3: Yes, it is critical. Excess, unreacted biotin will compete with your biotinylated protein for binding sites on avidin or streptavidin surfaces, leading to high background and reduced signal in your assays.[5] Purification methods like dialysis or gel filtration are essential to remove these small molecules.[5][6]
Q4: Can this compound be used to label other molecules besides proteins?
A4: Yes. The primary amine on this compound can be coupled to any molecule containing an activatable carboxyl group, such as certain drugs, metabolites, or nucleic acids with 5' phosphate (B84403) groups.[8]
Q5: My protein's activity is reduced after biotinylation. How can I prevent this?
A5: Reduced activity suggests that the labeling may be occurring at or near the protein's active site, or that the modification is causing conformational changes.
-
Reduce Molar Excess: Use a lower molar ratio of biotinylation reagents to protein to decrease the overall degree of labeling.[5] This reduces the statistical probability of modifying a critical residue.
-
Alternative Chemistries: If reducing the labeling extent isn't sufficient, consider using a different biotinylation chemistry that targets other functional groups on the protein, such as sulfhydryls (cysteine residues), which are often less abundant than carboxyl groups.[9]
Data and Protocols
Recommended Reaction Parameters
The following table summarizes typical starting parameters for protein biotinylation using this compound with EDC/NHS chemistry. These should be optimized for your specific application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | MES, PBS | Must be free of extraneous primary amines. |
| pH | 4.5 - 6.0 (Activation), 7.2 - 8.5 (Coupling) | A two-step pH process is often optimal. |
| Molar Ratio (Protein:EDC:NHS:Biotin) | 1 : 10-50 : 20-100 : 20-100 | Ratios should be optimized empirically. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can help maintain protein stability.[5] |
| Reaction Time | 1 - 4 hours | |
| Quenching Reagent | Glycine or Tris | Final concentration of 20-100 mM.[5] |
Protocol: Biotinylation of Proteins using this compound and EDC
This protocol provides a general workflow for labeling carboxyl groups in a complex protein mixture.
Materials:
-
Protein mixture in an amine-free buffer (e.g., MES or PBS).
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Glycine, pH 8.0)
-
Desalting column for purification.
Procedure:
-
Buffer Exchange: Ensure your protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Reagents: Immediately before use, prepare fresh solutions of EDC, NHS, and this compound. EDC and NHS should be dissolved in Activation Buffer. This compound can be dissolved in DMSO or an aqueous buffer.
-
Activate Carboxyl Groups:
-
Add the desired molar excess of EDC and NHS to your protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Couple this compound:
-
Add the desired molar excess of this compound to the reaction mixture.
-
If you used a low pH activation buffer, adjust the pH to 7.2-7.5 with the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.[5]
-
-
Purify Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25).[5]
-
Collect the protein-containing fractions. The biotinylated protein is now ready for downstream applications.
-
Visual Guides
The following diagrams illustrate key workflows and concepts to aid in your experimental design and troubleshooting.
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting guide for common issues.
Caption: Desired reaction vs. potential side reactions.
References
- 1. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Biotin PEG4 amine | AAT Bioquest [aatbio.com]
Storage and handling recommendations for 5-(Biotinamido)pentylamine to maintain activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of 5-(Biotinamido)pentylamine to ensure optimal performance and maintain its activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound powder should be stored at temperatures ranging from 2-8°C for short-term storage.[1][2] For long-term stability, it is recommended to store it at -20°C.[3] The product is typically shipped at ambient temperature.[4]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: The stability of stock solutions is dependent on the storage temperature. For optimal activity, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I prepare a working solution of this compound?
A3: For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5] If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[5] The solvent composition will depend on the specific experimental requirements.
Q4: What is the primary application of this compound?
A4: this compound serves as an amine donor substrate for transglutaminases (TGs).[5][6] It is used as a biotin-labeled probe to specifically label and detect TG amine receptor protein substrates.[5][7] The biotin (B1667282) tag is incorporated into target proteins through a calcium-dependent reaction catalyzed by TG, allowing for subsequent detection and isolation.[5][6]
Troubleshooting Guide
Issue 1: Low or no biotinylation signal in my protein of interest.
-
Possible Cause 1: Inactive this compound.
-
Recommendation: Ensure the compound has been stored correctly according to the guidelines. If the compound is old or has been stored improperly, it may have degraded. Use a fresh vial of the reagent to confirm.
-
-
Possible Cause 2: Insufficient enzyme (transglutaminase) activity.
-
Recommendation: Verify the activity of your transglutaminase enzyme. Ensure that the reaction buffer contains the necessary co-factors, such as Ca2+, for enzyme activity.[5] Run a positive control with a known substrate to confirm enzyme function.
-
-
Possible Cause 3: Suboptimal reaction conditions.
-
Recommendation: Optimize the reaction time, temperature, and pH. A typical incubation is for 30 minutes at 37°C.[8] Also, ensure the concentration of this compound is adequate for the amount of protein in your sample.
-
Issue 2: High background or non-specific biotinylation.
-
Possible Cause 1: Excess concentration of this compound.
-
Recommendation: Titrate the concentration of this compound to find the optimal balance between specific labeling and background signal.
-
-
Possible Cause 2: Non-enzymatic labeling.
-
Recommendation: Include a negative control reaction without transglutaminase to assess the level of non-enzymatic biotinylation. If non-specific labeling is high, consider reducing the reaction time or temperature.
-
Data Presentation
| Parameter | Storage Condition | Duration of Stability | Source |
| Solid Form | 2-8°C | Short-term | [1][2] |
| -20°C | Long-term | [3] | |
| Stock Solution | -20°C | Up to 1 month | [5] |
| -80°C | Up to 6 months | [5] |
Experimental Protocols
Protocol: Biotinylation of a Protein Substrate using this compound and Transglutaminase
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
-
Protein substrate (e.g., in a suitable buffer like HEPES, pH 7.4)
-
This compound (from a freshly prepared stock solution)
-
Transglutaminase enzyme
-
Calcium chloride (to the required final concentration for enzyme activation)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[5][8]
-
Stop the Reaction: Terminate the reaction by adding a solution of SDS (to a final concentration of 2% w/v) and a reducing agent like DTE (to a final concentration of 20 mM), followed by boiling at 100°C for 5 minutes.[8]
-
Analysis: The biotinylated proteins can now be analyzed by techniques such as SDS-PAGE and Western blotting using an anti-biotin antibody or streptavidin conjugate for detection.[8]
Mandatory Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low signal.
References
- 1. This compound TFA Salt = 95 288259-39-2 [sigmaaldrich.com]
- 2. EZ-Link™ Pentylamine-Biotin 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 3. chemscene.com [chemscene.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. escholarship.org [escholarship.org]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: 5-(Biotinamido)pentylamine vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent can profoundly influence the outcome of an experiment, affecting not only the efficiency of labeling but also the structural integrity and biological activity of the protein of interest. This guide provides an objective, data-driven comparison of two commonly employed biotinylation reagents: 5-(Biotinamido)pentylamine and N-hydroxysuccinimide (NHS)-biotin, to aid in the selection of the optimal reagent for specific research needs.
This comparison will delve into the fundamental chemistry of these reagents, their respective labeling strategies, and the resulting impact on protein function, supported by experimental data.
Mechanism of Action: Targeting Different Functional Groups
The primary difference between this compound and NHS-biotin lies in the functional groups they target on a protein.
NHS-biotin is an amine-reactive reagent. The N-hydroxysuccinimide ester moiety reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a polypeptide chain, to form stable amide bonds.[1] Given the abundance of lysine residues on the surface of most proteins, NHS-biotin typically results in the random attachment of multiple biotin molecules.[1]
This compound , in contrast, possesses a primary amine at the end of its pentylamine spacer arm. This allows for two primary labeling strategies:
-
Carboxyl-reactive labeling: In the presence of a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the primary amine of this compound can be covalently linked to the carboxyl groups of aspartic acid, glutamic acid, and the C-terminus of the protein.
-
Transglutaminase-mediated labeling: this compound can also serve as a substrate for transglutaminases (TG), enzymes that catalyze the formation of an isopeptide bond between the primary amine of the biotin reagent and the γ-carboxamide group of a glutamine residue on the target protein.[2] This enzymatic approach can offer high site-specificity.[3]
Quantitative Comparison of Labeling Efficiency and Impact on Protein Function
A direct comparison of labeling strategies highlights the trade-offs between the degree of labeling and the preservation of protein function. A study comparing site-specific enzymatic biotinylation of a rat IgG1 anti-HRP antibody using a primary amine-containing biotin derivative (analogous to this compound with transglutaminase) and random biotinylation using an NHS-biotin derivative provides valuable quantitative insights.[3]
| Feature | NHS-Biotin (Random Labeling) | This compound (with Transglutaminase - Site-Specific Labeling) |
| Target Residues | Primary amines (Lysine, N-terminus) | Specific glutamine residues (enzymatic) |
| Degree of Labeling | ~5 biotins per antibody[3] | ~1.9 biotins per antibody (theoretical max of 2)[3] |
| Antigen Binding Capacity | Baseline | 3-fold increase compared to random immobilization[3][4] |
| Labeling Specificity | Random | Site-specific[3] |
| Potential for Functional Impairment | Higher, due to potential modification of functionally important lysine residues.[5] | Lower, as labeling is directed to a specific, often non-critical, site.[3] |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-Biotin (Amine-Reactive)
This protocol is a general guideline for the biotinylation of a protein using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin (dissolved in an organic solvent like DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS-ester and must be avoided.[6]
-
Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by dialysis against PBS or by using a desalting column.
Protocol 2: Protein Labeling with this compound and EDC (Carboxyl-Reactive)
This protocol describes the biotinylation of a protein's carboxyl groups using this compound and EDC.
Materials:
-
Protein to be labeled (in an amine- and carboxyl-free buffer, e.g., MES, pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS (for increased efficiency)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a buffer free of primary amines and carboxyl groups, such as MES buffer, at a pH between 4.7 and 6.0.
-
Reaction Mixture Preparation: Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Carboxyl Group Activation: Add EDC to a final concentration of 2-10 mM. For a two-step reaction with higher efficiency, Sulfo-NHS can be added at this stage to a final concentration of 5-10 mM, and the mixture incubated for 15 minutes at room temperature before the addition of this compound.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
Purification: Remove excess reagents by dialysis or gel filtration.
Protocol 3: Transglutaminase-Mediated Protein Labeling with this compound
This protocol provides a general framework for the site-specific labeling of a protein containing a transglutaminase recognition sequence.
Materials:
-
Protein with a transglutaminase substrate motif
-
Microbial Transglutaminase (mTG)
-
This compound
-
Reaction buffer (e.g., PBS, pH 6.0-7.0)
-
(Optional) PNGase F for antibody deglycosylation to improve accessibility[3]
Procedure:
-
(Optional) Deglycosylation: For antibodies, pre-treat with PNGase F to remove the N-linked glycan at N297 and improve access to the Q295 residue.[3]
-
Reaction Setup: In a suitable reaction buffer, combine the target protein, a molar excess of this compound, and microbial transglutaminase.
-
Incubation: Incubate the reaction mixture at 37°C for a duration determined by the specific enzyme and substrate (typically 1-4 hours).
-
Enzyme Inactivation: Stop the reaction by heat inactivation or the addition of a specific inhibitor.
-
Purification: Purify the biotinylated protein using standard chromatography methods to remove the enzyme and excess reagents.
Visualizing the Labeling Chemistries and Workflows
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Site-Specific Modification of Antibodies Utilizing Microbial Transglut" by Emily Beitello [ir.library.illinoisstate.edu]
- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 5. The effect of biotinylation on the antigenic specificity of anti-defensin monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Protein Labeling with 5-(Biotinamido)pentylamine: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein targets are paramount. 5-(Biotinamido)pentylamine has emerged as a valuable tool for protein labeling, enabling the enrichment and subsequent analysis of specific protein subsets. This guide provides a comprehensive overview of the validation of this compound protein labeling by mass spectrometry, offering a comparison with alternative methods and detailed experimental protocols.
This guide will delve into the specifics of utilizing this compound for tagging proteins, either through enzymatic incorporation by transglutaminases or via chemical conjugation to activated carboxyl groups. We will explore the mass spectrometry workflows for identifying and quantifying these biotinylated proteins and compare this approach with the widely used N-hydroxysuccinimide (NHS)-ester-based biotinylation.
Comparative Analysis of Biotinylation Strategies
The choice of biotinylation reagent is critical and depends on the specific application, the target proteins, and the desired level of specificity. Below is a comparison of two common amine-reactive biotinylation strategies.
| Feature | This compound (Transglutaminase-mediated) | NHS-Ester Biotinylation |
| Specificity | Site-specific; targets glutamine residues accessible to transglutaminase.[1] | Less specific; targets primary amines (lysine residues and N-terminus).[2] |
| Reaction Conditions | Requires the presence of transglutaminase and Ca2+.[1] | pH-dependent (typically pH 7-9).[2] |
| Potential Impact on Protein Function | Less likely to disrupt function as it targets specific glutamine residues. | May impact protein function if primary amines in active or binding sites are modified.[2] |
| Control over Labeling | Stoichiometry can be controlled by enzyme concentration and reaction time. | Can lead to heterogeneous labeling with multiple biotin (B1667282) tags per protein. |
| Applicability | Ideal for studying transglutaminase substrates and protein cross-linking.[1] | Broadly applicable for general protein labeling.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for labeling, enrichment, and mass spectrometry analysis.
Protocol 1: Transglutaminase-Mediated Protein Labeling with this compound
This protocol describes the labeling of proteins that are substrates for transglutaminase.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Transglutaminase (e.g., microbial or tissue-derived)
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)
-
Quenching Buffer (e.g., 50 mM EDTA)
Procedure:
-
Prepare the protein sample in the Reaction Buffer.
-
Add this compound to a final concentration of 1-5 mM.[3]
-
Initiate the reaction by adding transglutaminase. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Quenching Buffer.
-
Proceed with protein cleanup and preparation for mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of Biotinylated Proteins
A critical step in the validation process is the robust analysis of biotinylated proteins by mass spectrometry. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method offers enhanced sensitivity by digesting proteins before the enrichment of biotinylated peptides.[4]
Procedure:
-
Protein Digestion:
-
Denature the biotinylated protein sample, reduce cysteine bonds with DTT or TCEP, and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[5]
-
-
Enrichment of Biotinylated Peptides:
-
Elution of Biotinylated Peptides:
-
Elute the bound peptides from the beads. A common elution buffer consists of 80% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA).[4]
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a suitable gradient to separate the peptides on a C18 reverse-phase column.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[6]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine like Mascot or Sequest.
-
Specify the biotin modification on the relevant amino acid (glutamine for transglutaminase-mediated labeling) as a variable modification. The mass shift for this compound incorporation will need to be calculated precisely.
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of 1%.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
Caption: Workflow for validating this compound protein labeling.
Caption: Decision logic for choosing a biotinylation strategy.
Conclusion
The validation of protein labeling by mass spectrometry is a multi-step process that requires careful optimization. This compound, particularly when used in conjunction with transglutaminase, offers a highly specific method for labeling a distinct subset of proteins. The DiDBiT workflow provides a sensitive approach for the identification of these labeled proteins. By comparing this targeted strategy with broader labeling techniques like NHS-ester biotinylation, researchers can select the most appropriate method for their experimental goals, ultimately leading to more accurate and insightful proteomic data.
References
- 1. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: 5-(Biotinamido)pentylamine vs. NHS Esters
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin (B1667282) is a cornerstone of modern biological research. This guide provides an objective comparison between two major classes of amine-reactive biotinylation reagents: the transglutaminase substrate 5-(Biotinamido)pentylamine and the widely used N-hydroxysuccinimide (NHS) esters. This comparison delves into their distinct mechanisms of action, specificity, and experimental workflows, supported by experimental data and detailed protocols to aid in selecting the most appropriate reagent for your research needs.
Introduction to Biotinylation Strategies
Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful tool for protein detection, purification, and interaction studies. The choice of biotinylation reagent is critical and depends on the target protein, the desired site of labeling, and the experimental application.
This compound is an amine donor substrate for the enzyme transglutaminase (TG).[1][2] This enzymatic approach offers high specificity by targeting accessible glutamine residues on a protein.[1][2] The reaction is catalyzed by transglutaminase, which forms a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of this compound.[1][2]
NHS esters of biotin are a class of chemical biotinylation reagents that react with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[3][4] This method is widely used due to its simplicity and efficiency in labeling proteins.[3][4]
Mechanism of Action: Enzymatic vs. Chemical Labeling
The fundamental difference between these two types of reagents lies in their labeling strategy: enzymatic versus chemical.
This compound relies on the catalytic activity of transglutaminase.[1][2] The enzyme recognizes specific glutamine residues within a protein sequence and facilitates the formation of a covalent bond with the primary amine of this compound.[1][2] This reaction is highly specific due to the enzyme's substrate requirements.[5]
NHS esters react via nucleophilic acyl substitution. The primary amine of a lysine residue or the N-terminus of a protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3][6] This reaction is dependent on the accessibility and reactivity of primary amines on the protein surface.[7]
Performance Comparison
| Feature | This compound | NHS-Ester Biotinylation Reagents |
| Target Residue | Glutamine (Gln) | Lysine (Lys), N-terminus |
| Reaction Type | Enzymatic (Transglutaminase-catalyzed) | Chemical (Nucleophilic acyl substitution) |
| Specificity | High (Enzyme-specific for certain Gln residues) | Moderate (Reacts with accessible primary amines) |
| Potential for Side Reactions | Low | Can acylate other nucleophilic residues like serine, tyrosine, and arginine under certain conditions.[8] |
| Control over Labeling | High (dependent on enzyme concentration and reaction time) | Moderate (influenced by pH, reagent concentration, and reaction time) |
| Effect on Protein Function | Less likely to disrupt function if labeling site is not in an active or binding domain. | Higher potential to disrupt function due to the abundance of lysine residues, some of which may be in critical domains.[7] |
| Reaction Conditions | Requires active transglutaminase and Ca2+.[1][9] | Typically pH 7-9.[3] |
| Reagent Stability in Aqueous Solution | Stable | NHS esters can hydrolyze, reducing efficiency.[10][11] |
Experimental Protocols
Protocol 1: Transglutaminase-Mediated Biotinylation using this compound
This protocol is a general guideline for labeling a target protein with this compound using transglutaminase.
Materials:
-
Target protein
-
This compound
-
Transglutaminase (e.g., microbial or tissue transglutaminase)
-
Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2
-
Quenching Solution: e.g., 50 mM EDTA
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare the reaction mixture by combining the target protein, this compound (typically at a molar excess), and transglutaminase in the reaction buffer.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Remove excess, unreacted this compound and the transglutaminase by size exclusion chromatography or dialysis.
-
Determine the extent of biotinylation using a suitable assay (e.g., HABA assay).
Protocol 2: Chemical Biotinylation using NHS-Ester Reagents
This protocol provides a general procedure for biotinylating proteins with NHS-ester reagents.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS)
-
NHS-ester of biotin (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous DMSO or DMF (for non-sulfonated NHS esters)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5.[12][13]
-
Immediately before use, dissolve the NHS-biotin reagent in DMSO or DMF to a stock concentration (e.g., 10-20 mg/mL).[12] For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for another 15-30 minutes.
-
Remove excess, unreacted biotin reagent by dialysis or gel filtration.[12][13]
-
Assess the degree of biotinylation.
Applications and Considerations
This compound is particularly useful for:
-
Site-specific labeling: When targeting a specific glutamine residue is desired to minimize disruption of protein function.[14]
-
Studying transglutaminase activity: As a probe to identify substrates of transglutaminases.[1][15]
-
Generating homogeneously labeled proteins: Enzymatic labeling can produce a more uniform population of biotinylated proteins.
NHS-ester reagents are well-suited for:
-
General protein labeling: When a high degree of biotinylation is desired and site-specificity is not a primary concern.[3]
-
Labeling proteins that lack accessible glutamine residues: NHS esters provide an alternative when transglutaminase-mediated labeling is not possible.
-
Cell surface labeling: Water-soluble Sulfo-NHS esters, which do not readily cross the cell membrane, are ideal for labeling extracellular proteins.[16]
Conclusion
The choice between this compound and NHS-ester biotinylation reagents depends critically on the research objective. For applications requiring high specificity and minimal perturbation of protein function, the enzymatic approach with this compound is a superior choice. Conversely, for robust, general-purpose labeling where a high degree of biotinylation is the primary goal, the chemical approach using NHS esters is often more practical. By understanding the distinct mechanisms and considerations for each reagent class, researchers can make an informed decision to achieve optimal results in their experimental endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 转谷氨酰胺酶底物 | MCE [medchemexpress.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.sangon.com [store.sangon.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. proteochem.com [proteochem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface protein biotinylation [protocols.io]
A Comparative Guide to Western Blot Detection of Proteins Biotinylated with 5-(Biotinamido)pentylamine
For researchers, scientists, and drug development professionals utilizing protein biotinylation for Western blot analysis, the choice of biotinylating reagent is a critical determinant of experimental success. This guide provides an objective comparison of 5-(Biotinamido)pentylamine with alternative biotinylation methods, supported by experimental data and detailed protocols.
Introduction to Protein Biotinylation for Western Blotting
Biotinylation is the process of covalently attaching biotin (B1667282) to a protein.[1][2] This technique is widely used in molecular biology for protein detection, purification, and labeling due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and streptavidin or avidin (B1170675) (Kd = 10-15M).[2][3] In the context of Western blotting, a biotinylated protein can be detected with high sensitivity using an enzyme-conjugated streptavidin, such as streptavidin-horseradish peroxidase (HRP), followed by a chemiluminescent or colorimetric substrate.[4][5] The small size of the biotin molecule (244.31 g/mol ) often ensures that the biological activity of the labeled protein is not significantly affected.[1][6]
Overview of this compound
This compound, also known as biotin cadaverine, is a biotinylation reagent that contains a primary amine group at the end of a five-carbon spacer arm.[7][8] This structure allows it to be incorporated into proteins through enzymatic or chemical cross-linking methods. A primary application is its use as a substrate for transglutaminases (TGs), enzymes that catalyze the formation of an isopeptide bond between a glutamine residue in a target protein and the primary amine of this compound.[9] This makes it a valuable tool for identifying and labeling specific protein substrates of TGs.[9]
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent depends on the target protein, the available functional groups, and the desired specificity of labeling. Below is a comparison of this compound with common alternative reagents.
| Feature | This compound | NHS-Ester Biotin Reagents (e.g., NHS-Biotin) | Thiol-Reactive Biotin Reagents (e.g., Maleimide-Biotin) | Enzymatic Biotinylation (BirA-AviTag) |
| Target Functional Group | Primarily glutamine residues (via transglutaminase) or carboxyl groups (via carbodiimide (B86325) chemistry) | Primary amines (lysine residues and N-terminus)[10][11] | Sulfhydryl groups (cysteine residues)[12][13] | Specific lysine (B10760008) within a 15-amino acid AviTag sequence[14] |
| Specificity | High for TG substrates; can be non-specific with chemical cross-linkers | Non-specific, labels all accessible primary amines[14] | Specific for free sulfhydryl groups | Site-specific, resulting in homogenous labeling[14] |
| Reaction Conditions | Ca²⁺-dependent for TG-mediated labeling[9] | pH 7-9[15] | pH 6.5-7.5 | Mild physiological conditions (e.g., pH 7.4, 30°C)[14] |
| Potential Impact on Protein Function | Low, as it typically targets specific enzyme substrates. | Can cause loss of function if primary amines in the active site are modified.[14] | May impact function if cysteine residues are critical for structure or activity. | Minimal impact due to high specificity.[14] |
| Labeling Efficiency | Dependent on enzyme activity or chemical reaction efficiency. | Variable, can be difficult to control stoichiometry.[14] | Generally high for accessible thiols. | Typically very high (>95%).[14] |
Experimental Data and Performance
While direct quantitative comparisons in the literature are sparse, the performance of each biotinylation strategy can be inferred from its mechanism. For instance, enzymatic biotinylation with the BirA-AviTag system offers the highest degree of control and homogeneity, resulting in a 1:1 biotin-to-protein ratio.[14] In contrast, NHS-ester biotinylation can lead to heterogeneous labeling, with multiple biotin molecules attached to a single protein, which can amplify the signal in a Western blot but may also interfere with protein function.[14]
The efficiency of this compound labeling is contingent on the presence and accessibility of target residues (glutamine for TG-mediated labeling) on the protein of interest.
Experimental Protocols
A. Biotinylation of a Target Protein using this compound (Transglutaminase-mediated)
This protocol is adapted for labeling a hypothetical protein "Protein-X" that is a known substrate of transglutaminase.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µg of purified Protein-X
-
1-2 units of Transglutaminase
-
1 mM this compound
-
5 mM CaCl₂
-
50 mM Tris-HCl, pH 7.5
-
Adjust the final volume to 50 µL with nuclease-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Sample Preparation for Western Blot: Add 2X Laemmli sample buffer to the biotinylated protein solution and heat at 95-100°C for 5 minutes.
B. General Protocol for Western Blot Detection of Biotinylated Proteins
-
SDS-PAGE and Transfer:
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[16]
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Detection:
Visualizing the Workflow and Concepts
To better illustrate the processes, the following diagrams are provided.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. fortislife.com [fortislife.com]
- 5. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(生物素氨基)戊胺TFA盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
- 9. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. novopro.cn [novopro.cn]
Characterizing 5-(Biotinamido)pentylamine Labeled Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein labeling using 5-(biotinamido)pentylamine, a substrate for transglutaminase enzymes, against other common biotinylation methods. We present a detailed analysis of its performance, supported by experimental data, to assist researchers in selecting the optimal labeling strategy for their specific needs. This document outlines key characterization techniques, including mass spectrometry, western blotting, and fluorescence microscopy, complete with detailed protocols and visual workflows.
Introduction to this compound Labeling
This compound is an amine donor substrate for transglutaminases (TGs), a family of enzymes that catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a protein-bound glutamine residue and a primary amine.[1][2] This enzymatic reaction allows for the specific incorporation of a biotin (B1667282) label onto TG substrate proteins.[1] The resulting isopeptide bond is highly stable and resistant to proteolysis, making this a robust method for protein labeling.[3][4] This technique is particularly useful for identifying and characterizing TG substrates in various biological contexts.[2]
Transglutaminase-mediated labeling offers a distinct advantage in specificity over traditional chemical biotinylation methods that target abundant functional groups like primary amines on lysine (B10760008) residues.[5][6] By leveraging the enzymatic specificity of transglutaminases, researchers can achieve more controlled and targeted labeling of proteins.
Comparative Analysis of Biotinylation Methods
The choice of biotinylation reagent significantly impacts the specificity, efficiency, and potential functional consequences for the labeled protein. Below is a comparative summary of this compound-based labeling with other widely used techniques.
| Feature | This compound (Transglutaminase-mediated) | NHS-Ester Biotinylation | BirA-AviTag Enzymatic Biotinylation | Proximity Labeling (e.g., BioID, TurboID) |
| Specificity | Site-specific for accessible glutamine residues in transglutaminase substrates.[1][7] | Non-specific; targets accessible primary amines (lysine residues, N-terminus).[6][8] | Site-specific; targets a single lysine within a 15-amino acid AviTag sequence.[3][9] | Labels proteins in close proximity (nanometer range) to a bait protein fused with a biotin ligase.[10] |
| Stoichiometry | Can be controlled to achieve a 1:1 label-to-protein ratio.[11] | Variable and difficult to control, often resulting in heterogeneous labeling.[12] | Precisely 1:1, yielding a homogeneous product.[3] | Variable, dependent on the local protein environment and labeling time. |
| Reaction Conditions | Requires Ca2+ for transglutaminase activity; typically performed under physiological conditions.[1] | pH-dependent (typically pH 7-9).[13] | Mild physiological conditions (e.g., pH 7.4, 30°C), requires ATP and biotin.[12] | Occurs within living cells upon addition of biotin. |
| Impact on Protein Function | Minimal impact if the glutamine residue is not in a critical functional domain.[14] | Potential for loss of function if primary amines in active or binding sites are modified.[12][15] | Minimal impact due to the specific, targeted nature of the tag.[9] | Can potentially alter the function of labeled proteins due to the addition of biotin. |
| Labeling Efficiency | Dependent on enzyme and substrate concentrations, and accessibility of the target glutamine. | Generally high but can be variable.[8] | Typically high, often >95%.[16] | Dependent on the expression of the fusion protein and the duration of biotin incubation. |
| Bond Stability | Highly stable covalent isopeptide bond.[3][4] | Stable amide bond.[17] | Stable amide bond. | Covalent labeling of proximal proteins. |
Experimental Protocols
Here, we provide detailed methodologies for the characterization of proteins labeled with this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for identifying biotinylated proteins and mapping the specific sites of modification.
Protocol:
-
Protein Labeling:
-
Incubate the protein sample (e.g., cell lysate or purified protein) with 1-5 mM this compound in a buffer containing CaCl2 (typically 5-10 mM) to activate the transglutaminase.[1]
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM.
-
-
Enrichment of Biotinylated Proteins/Peptides:
-
For protein-level enrichment, incubate the labeled lysate with streptavidin-agarose or magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a stringent buffer (e.g., RIPA buffer) to remove non-specifically bound proteins.
-
Elute the biotinylated proteins using a buffer containing 8 M urea (B33335) or by boiling in SDS-PAGE sample buffer.
-
For peptide-level enrichment, first digest the labeled protein mixture with trypsin.
-
Incubate the resulting peptides with streptavidin beads to capture the biotinylated peptides.
-
Wash the beads and elute the peptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Eluted proteins are subjected to in-solution or in-gel tryptic digestion.
-
The resulting peptides are desalted using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data analysis is performed using appropriate software to identify the proteins and map the biotinylation sites, looking for the mass shift corresponding to the this compound modification on glutamine residues.
-
Western Blotting
Western blotting is a standard technique to detect and quantify biotinylated proteins.
Protocol:
-
Protein Labeling and SDS-PAGE:
-
Label proteins with this compound as described in the mass spectrometry protocol.
-
Separate the labeled proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]
-
-
Incubation with Streptavidin-HRP:
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (typically diluted 1:5,000 to 1:15,000 in blocking buffer) for 1 hour at room temperature with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[19]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the biotinylated proteins using a chemiluminescence imaging system or by exposing the membrane to X-ray film.
-
Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the subcellular localization of biotinylated proteins.
Protocol:
-
Cell Labeling:
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
-
Blocking:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
-
Staining with Fluorescently Labeled Streptavidin:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., streptavidin-FITC or streptavidin-Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.[17]
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
-
Imaging:
-
Visualize the fluorescently labeled proteins using a confocal or widefield fluorescence microscope with the appropriate filter sets.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Experimental workflow for labeling and characterization.
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various cellular processes, including cell adhesion and signaling.[21] It can interact with and modulate the function of integrins, which are key receptors in cell-extracellular matrix (ECM) interactions.[21] The following diagram illustrates a simplified signaling pathway involving TG2 and integrins.
Simplified TG2-mediated integrin signaling pathway.
References
- 1. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific biotinylation of purified proteins using BirA. | Department of Pharmacology [phar.cam.ac.uk]
- 4. Welcome to Avidity [avidity.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Labeling - Products - Zedira GmbH [zedira.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Transglutaminase-mediated internal protein labeling with a designed peptide loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. AviTrap: A novel solution to achieve complete biotinylation | PLOS One [journals.plos.org]
- 17. Biotin-NHS Ester, NHS Biotinylation, CAS 35013-72-0 | AxisPharm [axispharm.com]
- 18. Transglutaminase Protein Labeling Kits - Amerigo Scientific [amerigoscientific.com]
- 19. researchgate.net [researchgate.net]
- 20. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Biotinylation: A Side-by-Side Comparison of Reagents for Specific Applications
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins and other macromolecules is a cornerstone of numerous experimental workflows. The choice of biotinylation reagent is critical and depends heavily on the specific application, the nature of the target molecule, and the desired outcome. This guide provides an objective comparison of different biotinylation reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Understanding the Landscape of Biotinylation Reagents
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. The diverse array of available biotinylation reagents can be broadly categorized based on their reactive chemistry, offering specificity for different functional groups on a target molecule.
Amine-Reactive Biotinylation: The Workhorse of Protein Labeling
The most common class of biotinylation reagents targets primary amines (-NH2), which are abundant in proteins on the N-terminus and the side chain of lysine (B10760008) residues.
| Reagent | Key Features | Membrane Permeability | Cleavability | Spacer Arm Length |
| NHS-Biotin | Standard reagent for labeling primary amines. Requires dissolution in an organic solvent like DMSO or DMF. | Permeable | Non-cleavable | Variable |
| Sulfo-NHS-Biotin | Water-soluble version of NHS-Biotin, ideal for aqueous reactions. | Impermeable | Non-cleavable | Variable |
| Sulfo-NHS-LC-Biotin | Water-soluble with a long chain (LC) spacer arm to reduce steric hindrance. | Impermeable | Non-cleavable | ~22.4 Å |
| Sulfo-NHS-SS-Biotin | Water-soluble and contains a disulfide bond in the spacer arm, allowing for cleavable biotinylation with reducing agents like DTT. | Impermeable | Cleavable (Disulfide Bond) | ~24.3 Å |
Experimental Data Summary: NHS-Biotin vs. Sulfo-NHS-Biotin
A study comparing the biotinylation of bovine aortic endothelial cells (BAECs) with NHS-LC-Biotin and Sulfo-NHS-LC-Biotin at the same concentration showed that NHS-LC-Biotin resulted in slightly higher levels of cellular protein biotinylation.[1] Furthermore, the half-life of the biotin label on the cell surface was significantly longer with NHS-LC-Biotin (38.0 hours) compared to Sulfo-NHS-LC-Biotin (10.8 hours), suggesting that the membrane-permeable nature of NHS-LC-Biotin allows it to label intracellular proteins, leading to a longer apparent retention time.[1]
Sulfhydryl-Reactive Biotinylation: Targeting Cysteine Residues
For proteins where amine modification might disrupt function, targeting sulfhydryl groups (-SH) on cysteine residues offers a valuable alternative.
| Reagent | Key Features | Reactivity | Cleavability | Spacer Arm Length |
| Biotin-HPDP | Reacts with free sulfhydryls to form a cleavable disulfide bond. | Sulfhydryls | Cleavable (Disulfide Bond) | ~29.2 Å |
| Biotin-BMCC | Reacts with free sulfhydryls to form a stable, non-cleavable thioether bond. Features a cyclohexane (B81311) bridge in the spacer arm for added stability. | Sulfhydryls | Non-cleavable | ~32.6 Å |
| Iodoacetyl-Biotin | Reacts with free sulfhydryls via an iodoacetyl group to form a stable thioether bond. | Sulfhydryls | Non-cleavable | Variable |
| Maleimide-Biotin | Reacts with free sulfhydryls via a maleimide (B117702) group to form a stable thioether bond. | Sulfhydryls | Non-cleavable | Variable |
Enzymatic Biotinylation: Precision and Site-Specificity
For applications demanding a high degree of control and homogeneity, enzymatic biotinylation offers unparalleled specificity.
| Method | Key Features | Specificity | Biotin-to-Protein Ratio |
| BirA/AviTag System | The E. coli biotin ligase, BirA, specifically recognizes and attaches biotin to a single lysine residue within the 15-amino acid AviTag sequence. | Site-specific | 1:1 |
Comparative Performance: Chemical vs. Enzymatic Biotinylation
While chemical biotinylation can achieve 100% labeling of protein molecules, it results in heterogeneous products with multiple biotin molecules attached to various lysine residues.[2] In contrast, in vivo enzymatic biotinylation using the AviTag system typically results in 50-80% of the target protein being biotinylated, but with the significant advantage of a single, site-specific biotin modification.[2] For applications where protein function and orientation are critical, the homogeneity of enzymatic biotinylation is a major advantage.[3]
Proximity-Dependent Biotinylation: Mapping Protein Interactions in Living Cells
Proximity-dependent biotinylation (PDB) techniques have revolutionized the study of protein-protein interactions (PPIs) by enabling the labeling of proteins in close proximity to a protein of interest within a living cell.
| Method | Enzyme | Labeling Time | Labeling Radius | Key Advantages |
| BioID | A promiscuous E. coli biotin ligase (BirA*) | Hours (typically 18-24h) | ~10 nm | Identifies both stable and transient interactions. |
| APEX | An engineered ascorbate (B8700270) peroxidase | Minutes (as short as 1 min) | ~20 nm | High temporal resolution, suitable for studying dynamic processes. |
| TurboID/miniTurbo | Engineered biotin ligases | ~10 minutes | ~10 nm | Faster kinetics and higher efficiency than BioID. |
Comparative Analysis: BioID vs. APEX
The choice between BioID and APEX depends on the specific research question. BioID is well-suited for capturing a broader network of interactors over a longer period, while APEX provides a snapshot of interactions with high temporal resolution, making it ideal for studying dynamic signaling events.[1][4] However, APEX requires the addition of biotin-phenol and hydrogen peroxide, which can be toxic to cells.[5]
Experimental Protocols
Protocol 1: Amine-Reactive Biotinylation of Antibodies with NHS-Biotin
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the antibody to room temperature.
-
Prepare a 10 mg/mL stock solution of NHS-Biotin in DMSO immediately before use.
-
Calculate the required volume of biotin solution for a 20-fold molar excess over the antibody.
-
Add the calculated volume of NHS-Biotin solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin using a desalting column equilibrated with an appropriate storage buffer.
Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin
Materials:
-
Adherent cells in culture
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove media proteins.
-
Prepare a fresh 0.5 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).
-
Add the Sulfo-NHS-Biotin solution to the cells, ensuring complete coverage.
-
Incubate for 30 minutes on ice with gentle rocking.
-
Aspirate the biotin solution and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Lyse the cells with an appropriate lysis buffer for downstream applications.
Protocol 3: Enzymatic Biotinylation using the BirA/AviTag System (In Vitro)
Materials:
-
Purified AviTag-fusion protein
-
Purified BirA enzyme
-
10X Biotinylation Buffer (0.5 M Bicine, pH 8.3)
-
10X ATP/Mg/Biotin solution (100 mM ATP, 100 mM MgOAc, 500 µM d-biotin)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0)
Procedure:
-
Combine the AviTag-fusion protein, 10X Biotinylation Buffer, and 10X ATP/Mg/Biotin solution in a microcentrifuge tube.
-
Add BirA enzyme to the reaction mixture. A typical ratio is 1:40 (BirA:substrate protein) by weight.
-
Incubate the reaction at 30°C for 1 hour.
-
The reaction can be stopped by adding EDTA to chelate Mg2+ or by proceeding directly to a purification step to remove the BirA enzyme and excess biotin.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Pull-Down Assay with a Biotinylated Bait Protein
Caption: Workflow for a pull-down assay using a biotinylated bait protein.
Signaling Pathway: Investigating GPCR Dimerization using Proximity Biotinylation
Caption: Proximity biotinylation to study GPCR dimerization.
Logical Relationship: Selecting a Biotinylation Reagent
Caption: Decision tree for selecting a suitable biotinylation reagent.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. interchim.fr [interchim.fr]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Pinpointing Biotinylation: A Comparative Guide to Confirming 5-(Biotinamido)pentylamine Incorporation Sites in Proteins
For researchers, scientists, and drug development professionals, the precise identification of where a molecule like 5-(biotinamido)pentylamine incorporates into a protein is critical for understanding protein function, validating drug targets, and developing novel therapeutics. This guide provides a comprehensive comparison of the leading methodologies for confirming the site of this biotinylation, supported by experimental data and detailed protocols.
At a Glance: Comparing the Techniques
The selection of an appropriate method for identifying the site of this compound incorporation hinges on several factors, including the nature of the protein, the required level of detail, and available resources. The following table summarizes the key characteristics of the most common techniques.
| Feature | Bottom-Up Mass Spectrometry (LC-MS/MS) | Top-Down Mass Spectrometry | Edman Degradation | Site-Directed Mutagenesis (Validation) |
| Principle | Analysis of proteolytically digested peptides. | Analysis of intact proteins. | Sequential removal and identification of N-terminal amino acids. | Mutation of the suspected amino acid residue to prevent modification. |
| Primary Use | Identification of internal and terminal modification sites. | Characterization of intact proteoforms and multiple modifications. | N-terminal sequence determination and modification analysis. | Validation of a specific modification site identified by other methods. |
| Sequence Coverage | Typically 50-90% of the protein sequence.[1] | Routinely allows for nearly 100% sequence coverage.[2] | Limited to the N-terminal region, typically up to 30-50 amino acids. | Not applicable for sequencing. |
| Sensitivity | High; can detect low-abundance peptides. | Lower sensitivity compared to bottom-up, especially for proteins >30 kDa.[3] | Requires relatively pure sample in the picomole range. | Not applicable for direct detection. |
| Sample Requirement | Micrograms of protein. | Higher amount of purified protein compared to bottom-up. | At least 25 pmol of purified protein is advisable.[4] | Requires a system for protein expression and purification. |
| Cost | Moderate to high, depending on the instrument and analysis time. | High, requires specialized instrumentation. | Generally more costly and time-consuming for large-scale applications compared to mass spectrometry.[5] | Varies depending on the cost of reagents and protein expression system. |
| Limitations | Incomplete sequence coverage; information about co-existing modifications on a single protein molecule is lost.[2] | Technically challenging for large or insoluble proteins; complex data analysis.[3] | Not suitable for internal sequences or proteins with a blocked N-terminus.[6] | Indirect method; requires prior hypothesis of the modification site. |
In-Depth Methodologies and Experimental Protocols
Bottom-Up Mass Spectrometry (LC-MS/MS)
This is the most widely used approach for identifying post-translational modifications. The protein of interest is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The biotinylated peptide will exhibit a characteristic mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact modified amino acid.
Experimental Protocol:
-
Protein Digestion:
-
Resuspend the biotinylated protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with a solution of 80% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Separate peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the raw MS/MS data against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or Mascot.
-
Specify the mass shift corresponding to the this compound modification on relevant amino acid residues (e.g., lysine (B10760008), N-terminus).
-
Validate the identified biotinylated peptides based on their fragmentation spectra and localization scores.
-
Edman Degradation
Edman degradation is a classic method for determining the N-terminal sequence of a protein. It involves a stepwise chemical process that removes one amino acid at a time from the N-terminus, which is then identified. If the this compound is incorporated at the N-terminus, this method can directly confirm it.
Experimental Protocol:
-
Sample Preparation:
-
The protein sample must be highly purified (at least 75-80% purity) and free of salts, detergents, and primary amines (e.g., Tris, glycine) that can interfere with the chemistry.[4]
-
If the protein is in a solution, it should be lyophilized.
-
If the protein is in an SDS-PAGE gel, it must be blotted onto a PVDF membrane.
-
-
Automated Edman Sequencing:
-
The sample (in solution or on a PVDF membrane) is loaded into an automated protein sequencer.
-
The N-terminal amino group reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[7]
-
Under acidic conditions, the PTC-amino acid is cleaved, leaving the rest of the peptide intact.[7]
-
The released phenylthiohydantoin (PTH)-amino acid is then identified by HPLC.[7]
-
The cycle is repeated to identify the subsequent amino acids.
-
-
Data Analysis:
-
The sequence of PTH-amino acids is determined by comparing their retention times to known standards.
-
A lack of a signal at a particular cycle, or a modified signal, can indicate a modification at that position. For N-terminal biotinylation, the first cycle would not yield a standard PTH-amino acid.
-
Site-Directed Mutagenesis
This technique is used to validate a putative incorporation site identified by mass spectrometry or other methods. By mutating the suspected amino acid residue (e.g., lysine to arginine) and then repeating the biotinylation reaction, one can confirm the site of modification. The absence of biotin (B1667282) incorporation in the mutant protein provides strong evidence for the specific site.
Experimental Protocol:
-
Primer Design:
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as the template and the mutagenic primers.[10]
-
The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
-
Template DNA Digestion:
-
Digest the parental (non-mutated) plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid). The newly synthesized PCR product is unmethylated and will not be digested.[11]
-
-
Transformation and Sequencing:
-
Transform competent E. coli cells with the DpnI-treated PCR product.
-
Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.[11]
-
-
Protein Expression and Biotinylation Assay:
-
Express and purify both the wild-type and mutant proteins.
-
Perform the this compound incorporation reaction on both proteins under the same conditions.
-
Analyze the reaction products by Western blot using a streptavidin-HRP conjugate to detect biotinylation. The absence of a signal for the mutant protein confirms the specific lysine residue as the site of incorporation.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary identification and validation methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bottom-up Proteomics and Top-down Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. Overview and Considerations in Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal sequencing (Edman degradation) [proteome-factory.com]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. bitesizebio.com [bitesizebio.com]
Preserving Protein Integrity: A Comparative Guide to 5-(Biotinamido)pentylamine Labeling
For researchers, scientists, and drug development professionals, the selection of a protein labeling method is a critical decision that can significantly impact experimental outcomes. An ideal labeling reagent should provide a stable and detectable tag without altering the protein's native function. This guide offers an objective comparison of 5-(Biotinamido)pentylamine, a substrate for transglutaminase-mediated biotinylation, with other common labeling alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound Labeling
This compound is a primary amine containing a biotin (B1667282) moiety. Its utility in protein labeling stems from its role as a substrate for transglutaminases (TGs). TGs are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on a protein and a primary amine.[1] By using this compound, a biotin tag can be specifically and covalently attached to accessible glutamine residues on a target protein. This method offers a degree of site-specificity, as the labeling is dictated by the presence of a glutamine residue that is a substrate for the particular transglutaminase being used.
Comparison of Protein Biotinylation Methods
The choice of biotinylation method can have a profound impact on the functional integrity of the labeled protein. Below is a comparative overview of three common methods: transglutaminase-mediated labeling with this compound, random chemical labeling with NHS-biotin, and enzymatic labeling using BirA ligase.
Data Presentation: Impact of Labeling on Protein Function
| Labeling Method | Target Residue(s) | Specificity | Expected Impact on Protein Function | Key Considerations |
| This compound | Glutamine | Site-specific (TG-dependent) | Generally low to moderate. Function may be affected if the target glutamine is in or near an active or binding site. | Requires the presence of a transglutaminase-accessible glutamine residue on the target protein and the addition of transglutaminase enzyme. |
| NHS-Biotin | Lysine (B10760008), N-terminus | Random | Potentially high. Multiple biotin molecules can be attached, increasing the risk of disrupting protein structure and function, especially if lysines in critical regions are modified.[2] | Simple and widely used chemical method. The degree of labeling can be difficult to control. |
| BirA-AviTag | Specific Lysine within AviTag | Highly site-specific | Minimal. The biotin is attached to a specific lysine within a 15-amino acid AviTag that is genetically fused to the target protein, minimizing interference with the native protein structure.[3] | Requires genetic modification of the target protein to include the AviTag. The enzymatic reaction is highly efficient and produces a homogeneously labeled product.[3] |
Experimental Protocols
I. Transglutaminase-Mediated Protein Labeling with this compound
This protocol describes the general procedure for labeling a target protein with this compound using a microbial transglutaminase (mTG).
Materials:
-
Target protein
-
Microbial transglutaminase (mTG)
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 50 mM hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add this compound to the protein solution at a molar excess (e.g., 10 to 50-fold).
-
Initiate the reaction by adding mTG to a final concentration of 10-50 µg/mL.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop the reaction by adding the quenching solution.
-
Remove excess this compound and mTG by purifying the labeled protein using size-exclusion chromatography.
-
Confirm biotinylation using a Western blot with streptavidin-HRP or a mass spectrometry analysis.
II. Assessing the Impact on Protein Function: Enzyme Kinetics
This protocol provides a general method for comparing the enzyme kinetics of a labeled versus an unlabeled enzyme.
Materials:
-
Unlabeled enzyme (control)
-
Biotinylated enzyme
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of substrate concentrations in the assay buffer.
-
For each substrate concentration, set up two reactions: one with the unlabeled enzyme and one with the biotinylated enzyme.
-
Initiate the reactions by adding a fixed concentration of the respective enzyme.
-
Measure the initial reaction velocity (V₀) by monitoring the change in absorbance or fluorescence over time.
-
Plot V₀ versus substrate concentration for both the unlabeled and labeled enzymes.
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each enzyme by fitting the data to the Michaelis-Menten equation.
-
Compare the Km and Vmax values to assess the effect of biotinylation on enzyme function.
III. Assessing the Impact on Protein Function: Antibody Binding Affinity
This protocol outlines a method for comparing the antigen-binding affinity of a labeled versus an unlabeled antibody using an ELISA-based assay.
Materials:
-
Unlabeled antibody (control)
-
Biotinylated antibody
-
Antigen specific to the antibody
-
ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody (for unlabeled control)
-
Streptavidin-HRP (for biotinylated antibody)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of an ELISA plate with the antigen in coating buffer overnight at 4°C.
-
Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the unlabeled and biotinylated antibodies in blocking buffer.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the wells extensively with wash buffer.
-
For the unlabeled antibody, add the HRP-conjugated secondary antibody and incubate for 1 hour. For the biotinylated antibody, add streptavidin-HRP and incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance versus antibody concentration and determine the dissociation constant (Kd) for both antibodies to compare their binding affinities.
Mandatory Visualization
References
- 1. Identification of new amine acceptor protein substrate candidates of transglutaminase in rat liver extract: use of 5-(biotinamido) pentylamine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
Comparative Guide: Cross-Reactivity of Anti-Biotin Antibodies with 5-(Biotinamido)pentylamine Labeled Molecules
Executive Summary
Anti-biotin antibodies are a cornerstone of many immunoassays, offering an alternative to avidin (B1170675) and streptavidin for the detection of biotinylated molecules, often with the benefit of reduced background signal. The recognition of the biotin (B1667282) moiety by these antibodies can be influenced by the chemical linker attaching biotin to the molecule of interest. 5-(Biotinamido)pentylamine provides a short and flexible spacer arm. This guide explores how the characteristics of this and other linkers may impact anti-biotin antibody binding and provides protocols for researchers to quantify these interactions in their own experimental systems.
Comparison of Biotinylation Reagents
The choice of biotinylation reagent can influence the accessibility of the biotin moiety for antibody binding. Steric hindrance from the labeled molecule can be a significant factor, and the length and nature of the spacer arm play a crucial role in mitigating this effect. Below is a comparison of this compound with other representative biotinylation reagents.
| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Cleavable | Key Characteristics |
| This compound | Amine | ~9.7 | No | Short, flexible pentylamine linker. Useful for introducing a primary amine for further conjugation. |
| NHS-Biotin | N-hydroxysuccinimide ester | 13.5 | No | Amine-reactive; one of the most common reagents for labeling proteins and antibodies. |
| NHS-LC-Biotin | N-hydroxysuccinimide ester | 22.4 | No | "Long Chain" version of NHS-Biotin, with an extended spacer arm to reduce steric hindrance. |
| NHS-SS-Biotin | N-hydroxysuccinimide ester | 24.3 | Yes (by reducing agents) | Features a disulfide bond in the spacer arm, allowing for the cleavage of the biotin label. |
| Biotin-HPDP | Pyridyldithiol | 29.2 | Yes (by reducing agents) | Sulfhydryl-reactive; contains a cleavable disulfide bond. |
| Biotin-PEG4-NHS | N-hydroxysuccinimide ester | ~29.0 | No | Contains a polyethylene (B3416737) glycol (PEG) spacer, which can increase solubility and reduce aggregation. |
Note: The performance of these reagents in a specific application will depend on the labeled molecule, the specific anti-biotin antibody used, and the assay conditions.
Impact of Linker on Anti-Biotin Antibody Binding
The interaction between an anti-biotin antibody and a biotinylated molecule is not solely dependent on the biotin itself. The linker arm connecting biotin to the target molecule can significantly influence the binding avidity.
-
Steric Hindrance: A short linker, such as the one in this compound, may lead to steric hindrance if the biotin is attached to a bulky molecule, potentially reducing the accessibility of the biotin for the antibody's binding site.
-
Flexibility and Length: Longer and more flexible spacer arms, like those in NHS-LC-Biotin or PEGylated reagents, can project the biotin moiety away from the surface of the labeled molecule, thereby improving its recognition by the anti-biotin antibody.[1]
-
Antibody Specificity: It is important to note that anti-biotin antibodies exhibit significantly higher avidity for biotinylated macromolecules compared to free d-biotin.[2] This suggests that the context in which biotin is presented is crucial for strong binding.
For applications requiring maximal signal amplification or capture efficiency, biotinylation reagents with longer spacer arms are generally recommended to ensure optimal presentation of the biotin to the anti-biotin antibody. However, for certain structural studies or applications where a shorter, more defined distance is required, reagents like this compound may be more suitable.
Experimental Protocols
To empirically determine the cross-reactivity and relative binding affinities of anti-biotin antibodies with molecules labeled with this compound versus other reagents, a competitive ELISA is a highly effective method.
Competitive ELISA for Assessing Relative Binding Affinity
This protocol is designed to determine the relative affinity of an anti-biotin antibody for a molecule labeled with this compound compared to a standard biotinylated molecule.
Materials:
-
High-binding 96-well microplate
-
Anti-biotin antibody
-
Standard biotinylated protein (e.g., Biotinylated BSA with a long-chain linker)
-
Molecule of interest labeled with this compound
-
HRP-conjugated secondary antibody (if the primary anti-biotin antibody is not conjugated)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the standard biotinylated protein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the this compound-labeled molecule (the competitor).
-
In separate tubes, mix a constant, pre-determined concentration of the anti-biotin antibody with each dilution of the competitor molecule. Incubate this mixture for 30-60 minutes at room temperature to allow the antibody to bind to the competitor in solution.
-
Add the antibody-competitor mixtures to the coated and blocked wells.
-
Include control wells with the anti-biotin antibody alone (no competitor) to determine maximum binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and competitor molecules.
-
Detection:
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
The signal will be inversely proportional to the concentration of the competitor molecule. The data can be used to generate a competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen). By comparing the IC50 values obtained for molecules labeled with this compound versus other biotinylation reagents, their relative binding affinities to the anti-biotin antibody can be determined.
Visualizations
Proximity-Dependent Biotinylation (BioID) Experimental Workflow
Proximity-dependent biotinylation (BioID) is a powerful technique to identify protein-protein interactions in a cellular context. This workflow illustrates the key steps where a biotinylation reagent, such as one derived from this compound, would be utilized.
Caption: Workflow of a Proximity-Dependent Biotinylation (BioID) experiment.
Logical Relationship of Factors Affecting Anti-Biotin Antibody Binding
This diagram illustrates the key factors that influence the binding of an anti-biotin antibody to a biotinylated molecule.
Caption: Factors influencing anti-biotin antibody binding to biotinylated molecules.
Conclusion
The choice of biotinylation reagent, including this compound, can have a tangible impact on the efficacy of immunoassays that rely on anti-biotin antibodies. While this compound offers a convenient method for introducing a reactive amine via a short linker, researchers should consider the potential for steric hindrance, especially with large target molecules. For applications demanding the highest sensitivity, reagents with longer, flexible spacer arms may provide superior performance by enhancing the accessibility of the biotin moiety to the anti-biotin antibody. The provided experimental protocol for competitive ELISA offers a robust framework for empirically determining the optimal biotinylation strategy for a given application.
References
Safety Operating Guide
Proper Disposal of 5-(Biotinamido)pentylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 5-(Biotinamido)pentylamine, a common reagent used for biotin (B1667282) labeling.
Hazard Identification and Safety Precautions
This compound is classified with several hazard statements, underscoring the need for careful handling. It is considered harmful if swallowed and can cause both skin and serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Hazard Statement | GHS Code | Recommended PPE |
| Harmful if swallowed | H302 | Protective gloves, Safety goggles |
| Causes skin irritation | H315 | Protective gloves |
| Causes serious eye irritation | H319 | Safety goggles, Face protection |
This table summarizes key hazard information and recommended personal protective equipment.
Before handling, it is crucial to read and understand all safety precautions.[1] Always wear appropriate chemical-resistant gloves and safety goggles.[1][2] In case of accidental contact, immediate first aid measures should be taken. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes.[1] If ingested, wash out the mouth with plenty of water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as special waste, in consultation with local waste disposal authorities and conducted by a licensed disposal company.[1] Do not allow the material to enter drains or water courses.[1][2]
-
Containment of Spills: In the event of a spill, the material should be mixed with sand or a similar inert absorbent material.[1]
-
Collection: Carefully sweep up the mixture and place it into a tightly closed, clearly labeled container for disposal.[1][2]
-
Waste Classification: The waste is to be treated as special waste.
-
Professional Disposal: Arrange for the collected waste to be handled by a licensed chemical destruction plant.[2] Controlled incineration with flue gas scrubbing is a potential disposal method.[2]
-
Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Biotinamido)pentylamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-(Biotinamido)pentylamine, including detailed operational and disposal plans to foster a secure research environment.
This compound is a chemical compound used in laboratory research, and while specific toxicity data is limited, it is crucial to handle it with care to avoid potential health hazards. Adherence to proper safety protocols is necessary to minimize risks of exposure through skin contact, eye contact, or inhalation.[1]
Essential Safety Information at a Glance
A thorough understanding of the compound's properties is the first step toward safe handling. The following table summarizes the key physical and safety characteristics of this compound.
| Property | Information |
| CAS Number | 115416-38-1[1] |
| Molecular Weight | 328.47 g/mol (free base) |
| Form | Powder |
| Melting Point | 116-121 °C |
| Storage Temperature | 2-8°C |
| Acute Toxicity | Oral: no data available; Skin corrosion/irritation: no data available; Serious eye damage/irritation: no data available[1] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Chemical-resistant, impermeable gloves, such as nitrile gloves, are essential.[1][2] Always inspect gloves for any signs of degradation or puncture before use. For tasks with a higher risk of splash, consider double-gloving.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] However, for procedures involving potential splashes, chemical safety goggles are necessary.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]
-
Skin and Body Protection: A lab coat must be worn to protect skin and clothing.[2][3][5] Ensure the lab coat is fully buttoned. For handling larger quantities or in situations with a high risk of contamination, consider a disposable gown.[6] Full-length pants and closed-toe shoes are required in any laboratory setting.[3][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] If a fume hood is not available or ventilation is inadequate, a respirator may be necessary. The type of respirator will depend on the specific conditions of use.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] The recommended storage temperature is 2-8°C.
2. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Collect the spilled material using a method that does not generate dust, such as gently sweeping with a damp cloth or using a HEPA-filtered vacuum.
-
Place the collected waste into a sealed, labeled container for disposal.[1]
-
Do not let the chemical enter drains.[1]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination.
-
Collect waste material in a designated, labeled, and sealed container.
-
Arrange for disposal with a licensed waste disposal company.
-
Discharge into the environment must be avoided.[1]
-
Follow all federal, state, and local regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 3. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
